Enalaprilat D5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C18H24N2O5 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1/i2D,3D,4D,6D,7D |
InChI Key |
LZFZMUMEGBBDTC-HJJZLVALSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H] |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Enalaprilat D5: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Enalaprilat D5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Enalaprilat. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, mechanism of action, and, most critically, its application as an internal standard in advanced analytical methodologies. The guide includes detailed experimental protocols and visual workflows to support research and development activities.
Core Chemical Identity and Properties
This compound is the stable isotope-labeled form of Enalaprilat, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[1] This substitution results in a mass shift that makes it an ideal internal standard for mass spectrometry-based quantification of Enalaprilat in biological matrices.[2] While its primary role is in bioanalysis, its chemical behavior mirrors that of the parent compound, Enalaprilat, an active metabolite of the prodrug Enalapril.[3][4]
Chemical Structure and Identification
-
IUPAC Name: (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid[1]
-
Synonyms: MK-422 D5, Enalaprilat-(phenyl-d5)
-
Parent Compound: Enalaprilat (MK-422)
Physicochemical Data
The key physicochemical properties of this compound and its sodium salt form are summarized below. This data is essential for method development, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉D₅N₂O₅ | |
| Molecular Weight | 353.42 g/mol | |
| Exact Mass | 353.19990560 Da | |
| CAS Number | 349554-00-3 | |
| Form | Solid / White to off-white crystalline powder | |
| Purity | ≥98% | |
| Storage Conditions | -80°C (6 months), -20°C (1 month) | |
| Enalaprilat-d5 sodium MW | 397.39 g/mol | |
| Enalaprilat-d5 sodium Formula | C₁₈H₁₇D₅N₂NaO₅ |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound is chemically and functionally analogous to Enalaprilat, a potent competitive inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.
The mechanism involves the following key steps:
-
ACE Inhibition: Enalaprilat binds to the active site of ACE, preventing the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II.
-
Reduced Angiotensin II: The resulting decrease in plasma Angiotensin II levels leads to vasodilation (widening of blood vessels) and reduced vasopressor activity.
-
Aldosterone Suppression: Lower Angiotensin II levels also decrease the secretion of aldosterone from the adrenal cortex. This reduction, though small, leads to a mild diuretic effect and a small increase in serum potassium.
-
Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE (also known as kininase II), Enalaprilat increases bradykinin levels, which further contributes to its antihypertensive effect.
The following diagram illustrates the central role of ACE within the RAAS pathway and the inhibitory action of Enalaprilat.
Caption: Mechanism of action of Enalaprilat within the Renin-Angiotensin-Aldosterone System (RAAS).
Application in Bioanalytical Methods
The primary and most critical application of this compound is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling provides a compound that is chemically identical to the analyte (Enalaprilat) but has a different mass. This allows for precise quantification by correcting for variability during sample preparation and ionization in the mass spectrometer.
Mass Spectrometry Data
Accurate quantification using LC-MS/MS relies on monitoring specific mass transitions from the precursor ion to a product ion. The established transitions for Enalaprilat and its deuterated standard are crucial for method setup.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |
| Enalaprilat | 349.0 | 206.0 | Positive | |
| This compound | 354.2 | 211.2 | Positive | |
| Enalapril | 377.1 | 234.0 | Positive | |
| Enalapril D5 | 382.1 | 239.2 | Positive |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Enalaprilat and its deuterated analog. These protocols are foundational for pharmacology studies and bioanalytical method validation.
Protocol: Quantification of Enalaprilat in Human Plasma by LC-MS/MS
This protocol outlines a validated method for the simultaneous determination of Enalapril and Enalaprilat in human plasma using their respective D5-labeled internal standards.
1. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2.0 mg of Enalaprilat and this compound into separate 2 mL volumetric flasks, dissolving and making up the volume with methanol. Store refrigerated at 2–8°C.
-
Working Solutions: Prepare calibration curve (CC) standards and quality control (QC) samples by diluting the stock solutions to appropriate concentrations with a methanol:water (50:50, v/v) diluent.
2. Sample Preparation (Protein Precipitation):
-
Pipette 300 µL of plasma (blank, CC, QC, or unknown sample) into a microcentrifuge tube.
-
Add 900 µL of ice-cold acetonitrile containing the internal standards (Enalapril D5 and this compound).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
3. Chromatographic and Mass Spectrometric Conditions:
-
LC System: HPLC system with a splitter.
-
Column: Zorbax Eclipse C18 (150 × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (65:35, v/v).
-
Flow Rate: 0.800 mL/min (with a 50:50 split).
-
Injection Volume: 20 µL.
-
Autosampler Temperature: 10°C.
-
Total Run Time: 3.50 minutes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Ionization, Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions listed in the Mass Spectrometry Data table above.
The following diagram provides a visual representation of this bioanalytical workflow.
References
The Gold Standard in Bioanalysis: Enalaprilat-D5 as an Internal Standard - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Enalaprilat-D5 as an internal standard in the quantitative bioanalysis of enalaprilat. Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, requires precise and accurate quantification in biological matrices for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Enalaprilat-D5, is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Foundational Principle: Mechanism of Action of Enalaprilat
Enalaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).[1][2][3][4] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and electrolyte balance.[5] Normally, ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.
By competitively inhibiting ACE, enalaprilat prevents the formation of angiotensin II. This leads to vasodilation (widening of blood vessels) and decreased aldosterone secretion, resulting in lower blood pressure. Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by enalaprilat leads to increased bradykinin levels, further contributing to the antihypertensive effect.
Enalaprilat-D5 as an Internal Standard: The "Gold Standard" in Bioanalysis
In quantitative mass spectrometry, an internal standard (IS) is crucial for correcting analytical variability introduced during sample preparation and analysis. A deuterated internal standard, such as Enalaprilat-D5, is an isotopically labeled version of the analyte where five hydrogen atoms have been replaced by deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.
The core principle behind using Enalaprilat-D5 is that it co-elutes with the unlabeled enalaprilat and experiences the same extraction recovery, matrix effects, and ionization suppression or enhancement. By adding a known amount of Enalaprilat-D5 to each sample at the beginning of the workflow, the ratio of the analyte's peak area to the internal standard's peak area can be used for accurate quantification, effectively canceling out variations.
Quantitative Data for Enalaprilat and Enalaprilat-D5
The following tables summarize key quantitative parameters for the analysis of enalaprilat using Enalaprilat-D5 as an internal standard, based on published LC-MS/MS methods.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Enalaprilat | 349 | 206 | 26 |
| Enalaprilat-D5 | 354.20 | 211.20 | 12 |
Data sourced from a study by Rao S, et al. (2019).
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Value |
| Chromatographic Conditions | |
| HPLC Column | Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (65:35, v/v) |
| Flow Rate | 0.8 mL/min |
| Retention Time | ~1.60 minutes for both Enalaprilat and Enalaprilat-D5 |
| Method Validation | |
| Linearity Range | 0.506 - 161.5 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Mean Recovery (Enalaprilat) | 90.85% |
| Mean Recovery (Enalaprilat-D5) | 88.27% |
Data sourced from a study by Rao S, et al. (2019).
Detailed Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of enalaprilat from human plasma using Enalaprilat-D5 as an internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve enalaprilat and Enalaprilat-D5 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the enalaprilat stock solution with a methanol:water (50:50, v/v) mixture to create working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the Enalaprilat-D5 stock solution with the same diluent to prepare a working solution.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated LC-MS/MS method for enalaprilat quantification.
-
Sample Aliquoting: Pipette 250 µL of the plasma sample (calibrator, QC, or unknown) into a clean tube.
-
Internal Standard Spiking: Add 25 µL of the Enalaprilat-D5 working solution (e.g., 500 ng/mL) to each tube and vortex.
-
Acidification: Add 100 µL of a 20% formic acid solution and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/mL) by passing 1 mL of methanol followed by 1 mL of Milli-Q water.
-
Sample Loading: Load the sample mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% formic acid solution followed by 1 mL of Milli-Q water.
-
Elution: Elute the analytes with 1 mL of 1% ammonia solution in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase. The sample is now ready for injection into the LC-MS/MS system.
Sample Preparation: Protein Precipitation (PPT)
This is an alternative, simpler sample preparation method.
-
Sample Aliquoting: Pipette 300 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking and Precipitation: Add 900 µL of ice-cold acetonitrile containing the internal standard (Enalaprilat-D5).
-
Vortexing: Vortex the mixture for 10 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 15 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted samples are injected into an LC-MS/MS system with the parameters outlined in Tables 1 and 2. Quantification is performed using the multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for enalaprilat and Enalaprilat-D5. The peak area ratio of enalaprilat to Enalaprilat-D5 is used to calculate the concentration of enalaprilat in the unknown samples by plotting against a calibration curve.
Conclusion
The use of Enalaprilat-D5 as an internal standard is a robust and reliable approach for the quantitative bioanalysis of enalaprilat. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise data. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to implement this gold-standard methodology in their laboratories.
References
- 1. Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
Synthesis and Characterization of Enalaprilat D5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Enalaprilat D5, a deuterated analog of Enalaprilat. Enalaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril and plays a crucial role in the management of hypertension and heart failure. The deuterium-labeled version, this compound, is an invaluable tool in pharmacokinetic and metabolic studies, primarily serving as an internal standard for accurate quantification of Enalaprilat in biological matrices by mass spectrometry.
Chemical and Physical Properties
This compound, also known as N-((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl-L-proline, possesses the following key characteristics:
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₉D₅N₂O₅ | [1] |
| Molecular Weight | 353.42 g/mol | [1] |
| CAS Number | 349554-00-3 (Free acid) | [2] |
| Appearance | Solid | [1] |
| Purity (by HPLC) | >95% | [2] |
| Storage Temperature | -20°C |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis commences with the preparation of a key deuterated intermediate, ethyl 2-oxo-4-(phenyl-d5)butanoate, followed by reductive amination with L-alanyl-L-proline to yield Enalapril-d5. The final step is the hydrolysis of the ethyl ester to afford this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
2.2.1. Synthesis of Ethyl 2-oxo-4-(phenyl-d5)butanoate (Key Intermediate)
This precursor can be synthesized from commercially available deuterated benzene (benzene-d6).
-
Preparation of (2-Bromoethyl)benzene-d5: This can be achieved through a multi-step synthesis starting from benzene-d6, for example, via Friedel-Crafts acylation followed by reduction and bromination.
-
Formation of the Grignard Reagent: React (2-bromoethyl)benzene-d5 with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent, (2-(phenyl-d5)ethyl)magnesium bromide.
-
Reaction with Diethyl Oxalate: The Grignard reagent is then reacted with diethyl oxalate. Subsequent acidic workup will yield the desired ethyl 2-oxo-4-(phenyl-d5)butanoate.
2.2.2. Synthesis of Enalapril-d5 (Reductive Amination)
-
Dissolve ethyl 2-oxo-4-(phenyl-d5)butanoate and L-alanyl-L-proline in a suitable solvent such as ethanol.
-
Add a catalyst, for example, Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Remove the catalyst by filtration.
-
Isolate and purify the product, Enalapril-d5, using standard techniques such as chromatography.
2.2.3. Synthesis of this compound (Hydrolysis)
-
Dissolve Enalapril-d5 in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and water.
-
Add a base, such as lithium hydroxide, to the solution.
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to a pH of approximately 4-5 with a suitable acid (e.g., 1N HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The crude product can be further purified by techniques such as recrystallization or chromatography.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Mass Spectrometry
Mass spectrometry is a critical tool for the characterization of this compound and is the primary technique where it is employed as an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Enalaprilat | 349.1 | 206.1 | |
| This compound | 354.1 | 211.1 | |
| Enalapril | 377.2 | 234.2 | |
| Enalapril-d5 | 382.2 | 239.2 |
Note: The mass transitions for the deuterated compounds are predicted based on the addition of 5 daltons to the parent and relevant fragments. The exact fragmentation may need to be confirmed experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not widely published, the NMR spectrum of its non-deuterated counterpart, Enalaprilat, can be used as a reference. The absence of signals corresponding to the phenyl protons in the 1H NMR spectrum of this compound would confirm the successful deuteration. The NMR spectrum of Enalaprilat in DMSO shows aromatic hydrogens at 7.20 ppm.
High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be determined by HPLC. A typical HPLC method for Enalaprilat would involve a C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer gradient. The purity of commercially available this compound is typically greater than 95%.
Application in Bioanalytical Methods
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Enalapril and Enalaprilat in biological samples such as plasma.
Bioanalytical Workflow
The use of a deuterated internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, leading to robust and reliable pharmacokinetic data.
Caption: Bioanalytical workflow using a deuterated internal standard.
Sample Preparation Protocol for Plasma Analysis
-
To 300 µL of human plasma in a microcentrifuge tube, add the internal standard solution containing this compound.
-
Add 900 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Mechanism of Action and Signaling Pathway
Enalaprilat, the active form of Enalapril, exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS plays a crucial role in regulating blood pressure and fluid balance.
Caption: Mechanism of action of Enalaprilat within the RAAS.
By inhibiting ACE, Enalaprilat prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This leads to vasodilation and reduced aldosterone secretion, resulting in a decrease in blood pressure. Additionally, ACE is responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE by Enalaprilat increases the levels of bradykinin, further contributing to the blood pressure-lowering effect.
References
Enalaprilat D5: A Technical Guide to Isotopic Purity and Labeling Efficiency
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity and labeling efficiency of Enalaprilat D5. This compound, a deuterated analog of the active angiotensin-converting enzyme (ACE) inhibitor Enalaprilat, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its efficacy in these applications is directly dependent on its isotopic purity and the efficiency of the deuterium labeling. This guide details the analytical techniques, experimental protocols, and data interpretation necessary for the robust characterization of this important research compound.
Introduction to this compound and the Importance of Isotopic Purity
Enalaprilat is the active metabolite of the prodrug Enalapril, a widely prescribed medication for the treatment of hypertension and heart failure. In clinical and research settings, the accurate quantification of Enalaprilat in biological matrices is crucial. This compound, where five hydrogen atoms on the phenyl ring are replaced with deuterium, is an ideal internal standard for mass spectrometry-based bioanalysis. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer.
The utility of this compound is contingent on two key parameters:
-
Isotopic Purity: This refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms. High isotopic purity is essential to minimize signal interference from and cross-talk with the non-deuterated analyte.
-
Labeling Efficiency: This is a measure of the success of the deuteration process, indicating the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms.
Quantitative Data on Isotopic and Chemical Purity
The following tables summarize available data on the isotopic and chemical purity of deuterated Enalaprilat and its precursor, Enalapril-d5. It is important to note that a Certificate of Analysis with detailed isotopic distribution for this compound was not publicly available at the time of this guide's compilation. The data for Enalapril-d5 maleate is provided as a representative example of typical isotopic enrichment and distribution for a closely related, commercially available deuterated compound.[1]
Table 1: Isotopic Purity and Distribution of Enalapril-d5 maleate
| Parameter | Value | Source |
| Isotopic Enrichment | 99.39% | [1] |
| d5 Species | 97.02% | [1] |
| d4 Species | 2.94% | [1] |
| d3 Species | 0.04% | [1] |
| Total Deuterated Forms (d1-d5) | ≥99% | **** |
Table 2: Chemical Purity of this compound and Related Compounds
| Compound | Purity | Analytical Method | Source |
| This compound | ≥98% | HPLC | |
| This compound Sodium Salt | 98+% | Not Specified | |
| Enalapril-d5 maleate | 99.01% | HPLC | |
| Enalapril maleate (phenyl-D₅, 98%) | 98% | Not Specified |
Experimental Protocols for Determining Isotopic Purity and Labeling Efficiency
The determination of isotopic purity and labeling efficiency of this compound relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HR-MS) Method
HR-MS is a powerful tool for determining the isotopic distribution of a deuterated compound. By accurately measuring the mass-to-charge ratio (m/z) of the different isotopologues (molecules with the same chemical formula but different isotopic compositions), the relative abundance of each can be quantified.
Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution of this compound as a sharp peak.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan from m/z 100-500.
-
Resolution: Set to a high resolution (e.g., > 30,000 FWHM) to resolve the isotopic peaks.
-
Collision Energy: Not applicable for full scan.
-
Key Mass Transitions for Quantification (if using MS/MS for confirmation):
-
Enalaprilat: m/z 349.1 → 206.1
-
This compound: m/z 354.1 → 211.1
-
-
-
-
Data Analysis:
-
Identify the molecular ion cluster of this compound in the mass spectrum.
-
Integrate the peak areas of the monoisotopic peak of the unlabeled Enalaprilat (if present) and the peaks corresponding to the d1, d2, d3, d4, and d5 isotopologues.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Isotopic Purity Calculation: Isotopic Purity (%) = (Area of d5 peak / Sum of areas of d0 to d5 peaks) x 100
-
Labeling Efficiency Calculation: Labeling Efficiency (%) = (Sum of areas of d1 to d5 peaks / Sum of areas of d0 to d5 peaks) x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed information about the location and extent of deuteration. ¹H NMR can be used to quantify the residual protons at the labeled positions, while ²H NMR directly detects the deuterium atoms.
Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).
-
Add a known amount of an internal standard with a well-resolved signal for quantitative analysis (e.g., maleic acid).
-
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to the residual protons on the phenyl ring.
-
Integrate the signal of the internal standard.
-
Calculate the amount of residual protons relative to the internal standard to determine the degree of deuteration.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of a signal in the aromatic region confirms the incorporation of deuterium on the phenyl ring.
-
The integration of this signal relative to a deuterated internal standard can also be used to determine the isotopic enrichment.
-
-
Data Analysis and Isotopic Enrichment Calculation:
-
From the ¹H NMR data, calculate the percentage of non-deuterated sites.
-
Isotopic Enrichment (%) = (1 - (Integral of residual protons / Theoretical integral for 5 protons)) x 100
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for determining the isotopic purity and labeling efficiency of this compound.
References
The Role of Enalaprilat D5 in Modern Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2][3] It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which is a potent inhibitor of ACE.[4][5] The accurate quantification of enalapril and enalaprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Enalaprilat D5, a stable isotope-labeled derivative of enalaprilat, serves as a critical tool in this research, primarily functioning as an internal standard in mass spectrometry-based bioanalytical methods. This technical guide provides an in-depth overview of the application of this compound in research, detailing its function, relevant experimental protocols, and the underlying biochemical pathways.
The Function of this compound as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added to samples at a known concentration before sample preparation. The ideal IS has physicochemical properties nearly identical to the analyte of interest. This compound is considered a "gold standard" internal standard for the analysis of enalapril and enalaprilat because the five deuterium atoms increase its molecular weight without significantly altering its chemical behavior. This allows it to co-elute with the unlabeled analyte and experience similar effects from sample preparation (e.g., extraction recovery) and instrument variability (e.g., injection volume and ionization efficiency), thus enabling highly accurate and precise quantification.
Quantitative Data for Bioanalytical Methods
The following tables summarize key quantitative parameters used in the LC-MS/MS analysis of enalapril and enalaprilat with this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Enalapril | 377.10 | 234.00 |
| Enalapril D5 | 382.10 | 239.20 |
| Enalaprilat | 349.00 | 206.00 |
| This compound | 354.20 | 211.20 |
Data sourced from a study on the quantification of Enalapril and Enalaprilat in human plasma.
Table 2: Pharmacokinetic Parameters of Enalapril and Enalaprilat (Oral Administration)
| Parameter | Enalapril | Enalaprilat |
| Peak Plasma Concentration (Cmax) | 313.5 ± 139.6 ng/mL | 54.8 ± 29.5 ng/mL |
| Time to Peak Plasma Concentration (Tmax) | 1.06 ± 0.30 h | 4.6 ± 1.6 h |
| Area Under the Curve (AUC₀→∞) | 450.0 ± 199.5 ng·h/mL | 266.9 ± 122.7 ng·h/mL |
| Elimination Half-life (t₁/₂) | 1.3 - 1.6 h | 3.5 - 11 h |
Data represents mean ± standard deviation and ranges from various pharmacokinetic studies.
Experimental Protocols
Sample Preparation: Protein Precipitation
This method is commonly used for the extraction of enalapril and enalaprilat from plasma samples.
-
To 300 µL of human plasma in a microcentrifuge tube, add the internal standard solution containing this compound.
-
Add 900 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for approximately 5-10 minutes.
-
Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the resulting supernatant to a clean tube or an autosampler vial for subsequent LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a representative LC-MS/MS method for the simultaneous determination of enalapril and enalaprilat.
-
Chromatographic Column: Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm) or similar reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and 0.1% v/v formic acid in water (e.g., 65:35 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10-20 µL.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the mass transitions specified in Table 1.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Enalapril is a prodrug that is metabolized to the active compound enalaprilat. Enalaprilat is a competitive inhibitor of the angiotensin-converting enzyme (ACE). By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion, which contributes to the antihypertensive effect.
References
Enalaprilat D5: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on Enalaprilat D5, including its chemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Data
This compound is the deuterated form of Enalaprilat, an active metabolite of the prodrug Enalapril. It functions as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies.
| Property | Value | Source |
| CAS Number | 349554-00-3 | N/A |
| Molecular Weight | 353.42 g/mol | N/A |
| Alternative CAS Number (Sodium Salt) | 1356922-29-6 | N/A |
| Molecular Weight (Sodium Salt) | 397.39 g/mol | N/A |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Enalaprilat exerts its therapeutic effects by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1] The RAAS is a critical signaling pathway that regulates blood pressure and fluid balance.[1]
Under normal physiological conditions, ACE catalyzes the conversion of the inactive precursor, angiotensin I, to the potent vasoconstrictor, angiotensin II.[1] Angiotensin II binds to its receptors on blood vessels, causing them to constrict, which elevates blood pressure.[1] Furthermore, angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes the retention of sodium and water by the kidneys, further increasing blood volume and pressure.[1]
By inhibiting ACE, enalaprilat reduces the synthesis of angiotensin II. This leads to several physiological responses:
-
Vasodilation: The diminished levels of angiotensin II result in the relaxation of blood vessels, reducing peripheral resistance.
-
Reduced Aldosterone Secretion: The decrease in angiotensin II leads to lower aldosterone levels, which in turn reduces sodium and water retention, decreasing blood volume.
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation. ACE inhibition leads to an accumulation of bradykinin, further contributing to the blood pressure-lowering effect.
The collective outcome of these actions is a reduction in blood pressure, making enalaprilat an effective agent in the management of hypertension.
References
Enalaprilat-D5: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the stability and storage conditions for Enalaprilat-D5. Due to a lack of publicly available, in-depth stability studies specifically for the deuterated form, this guide leverages extensive data from its non-deuterated counterpart, enalapril and its active metabolite enalaprilat. The deuterium labeling in Enalaprilat-D5 is not expected to significantly alter the fundamental chemical stability or degradation pathways of the molecule. Therefore, the information presented here, derived from studies on enalapril, serves as a robust and scientifically sound proxy for understanding the stability profile of Enalaprilat-D5.
Introduction
Enalaprilat-D5 is the deuterated form of Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril. As a stable isotope-labeled internal standard, Enalaprilat-D5 is critical for accurate quantification in pharmacokinetic and metabolic studies using mass spectrometry. Ensuring the integrity of this standard is paramount for the reliability of experimental results. This guide provides a detailed summary of its recommended storage conditions, potential degradation pathways, and protocols for stability assessment.
Recommended Storage Conditions
The stability of Enalaprilat-D5 is highly dependent on whether it is in solid form or in solution. Adherence to recommended storage conditions is crucial to prevent degradation and maintain its purity.
Solid State Storage
In its solid (powder) form, Enalaprilat-D5 is relatively stable.
| Storage Temperature | Recommended Duration |
| -20°C | 3 years[1] |
| 4°C | 2 years[1] |
In-Solvent Storage
Once dissolved in a solvent, the stability of Enalaprilat-D5 is significantly reduced. It is advisable to prepare solutions fresh. If storage is necessary, it should be for a limited time at low temperatures.
| Storage Temperature | Recommended Duration |
| -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Chemical Stability and Degradation Pathways
The primary degradation pathways for enalapril, and by extension Enalaprilat-D5, are hydrolysis and intramolecular cyclization. These reactions are influenced by pH, temperature, and light.[3]
Hydrolytic Degradation
Hydrolysis is a major degradation route, particularly under alkaline conditions. Enalapril, the prodrug, hydrolyzes to form enalaprilat. While Enalaprilat-D5 is already the active metabolite, further degradation can occur under harsh conditions.
Cyclization to Diketopiperazine
In acidic and neutral aqueous solutions, enalapril can undergo intramolecular cyclization to form a diketopiperazine (DKP) derivative. This is also a potential degradation pathway for Enalaprilat-D5.
Photostability
Exposure to UV and visible radiation can lead to slight degradation in aqueous solutions. However, in the solid state, the compound is generally considered photostable.
Thermal Stability
In the solid state, enalapril has been shown to be stable under dry heat conditions.
The following diagram illustrates the primary degradation pathways of the parent compound, enalapril, which are anticipated to be the same for Enalaprilat-D5.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of Enalaprilat D5 in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This compound, a deuterated analog of Enalaprilat, is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of enalapril and its active metabolite, enalaprilat, in biological matrices.[1] A thorough understanding of its solubility is critical for the preparation of accurate stock and working solutions, ensuring the reliability and reproducibility of experimental results.
Core Physical and Chemical Properties
This compound is a deuterated form of Enalaprilat, where five hydrogen atoms on the phenyl group are replaced by deuterium. This isotopic labeling provides a distinct mass-to-charge ratio for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.
| Property | Value |
| Molecular Formula | C18H19D5N2O5 |
| Molecular Weight | 353.42 g/mol |
| Appearance | Almost white to off-white crystalline powder |
Solubility of this compound and its Salts
The solubility of a compound is dependent on its form (e.g., free acid or salt) and the properties of the solvent. The following table summarizes the available quantitative and qualitative solubility data for this compound and its maleate salt in various organic solvents. It is important to note that hygroscopic solvents like DMSO can have their solvating capacity affected by water content, and using a fresh, anhydrous grade is often recommended for reproducibility.[2][3]
| Compound Form | Solvent | Solubility | Concentration (mM) | Notes | Source |
| This compound | DMSO | 100 mg/mL | 282.95 | Ultrasonic assistance may be needed. | [4] |
| This compound | Methanol | Soluble | Not specified | Used for preparation of stock solutions for LC-MS/MS. | [5] |
| This compound maleate | DMSO | ≥ 50 mg/mL | 100.49 | Hygroscopic DMSO can impact solubility; use newly opened solvent. | |
| This compound maleate | Water | 33.33 mg/mL | 66.99 | Ultrasonic and warming assistance may be needed. | |
| Enalaprilat-d5 (maleate) | Ethanol | Soluble | Not specified | Qualitative data. | |
| Enalaprilat-d5 (maleate) | Methanol | Soluble | Not specified | Qualitative data. | |
| Enalaprilat (non-deuterated) | Alcohol | 0.08 g/mL | Not applicable | For reference. | |
| Enalaprilat (non-deuterated) | Methanol | 0.20 g/mL | Not applicable | For reference. |
Experimental Protocols
Accurate preparation of stock and working solutions is fundamental for analytical applications. Below are detailed methodologies derived from analytical methods employing this compound.
Preparation of this compound Stock Solution for LC-MS/MS
This protocol describes the preparation of a stock solution for use as an internal standard in the quantification of enalapril and enalaprilat in human plasma.
Materials and Equipment:
-
This compound working standard
-
Methanol (HPLC grade or higher)
-
2 mL clean glass volumetric flask
-
Analytical balance
-
Pipettes
-
Vortex mixer
-
Refrigerator (2–8°C)
Procedure:
-
Accurately weigh 2.0 mg of the this compound working standard.
-
Transfer the weighed standard into a 2 mL clean glass volumetric flask.
-
Add a portion of methanol to dissolve the standard.
-
Vortex the flask to ensure complete dissolution.
-
Make up the volume to the 2 mL mark with methanol to achieve a final concentration of 1 mg/mL.
-
This stock solution can then be diluted to appropriate concentrations with a suitable diluent for spiking into plasma to generate calibration curve standards.
-
Store the stock solution in a refrigerator at 2–8°C.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation of an this compound internal standard stock solution and its use in an analytical method such as LC-MS/MS.
Caption: Workflow for preparing and using this compound as an internal standard.
This guide provides essential information on the solubility of this compound for researchers and professionals in drug development. Adherence to proper solution preparation techniques is paramount for achieving accurate and reliable analytical results.
References
The Analytical Edge: A Technical Guide to Enalapril D5 vs. Enalaprilat D5 in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical chemistry, the precise quantification of pharmaceuticals and their metabolites is paramount for successful drug development. For proline-derived angiotensin-converting enzyme (ACE) inhibitors like enalapril, which is a prodrug hydrolyzed in the liver to its active metabolite enalaprilat, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and robustness.[1] This technical guide provides an in-depth comparison of two commonly used deuterated internal standards, Enalapril D5 and Enalaprilat D5, for the bioanalysis of enalapril and enalaprilat, respectively.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, particularly deuterated analogs, are considered the gold standard in quantitative mass spectrometry.[2] Their near-identical physicochemical properties to the analyte ensure they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[2] This co-behavior allows for reliable correction of analytical variability during sample preparation and analysis.[3]
Head-to-Head Comparison: Enalapril D5 vs. This compound
A key aspect of validating a bioanalytical method is assessing the performance of the internal standard in terms of recovery and matrix effects. A study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of enalapril and enalaprilat provided valuable insights into the performance of their respective deuterated internal standards.[4]
Quantitative Performance Data
The following tables summarize the recovery and matrix effect data for Enalapril D5 and this compound from a validated bioanalytical method.
Table 1: Recovery of Deuterated Internal Standards
| Internal Standard | Mean Recovery (%) | Precision (%CV) Range |
| Enalapril D5 | 88.51 | 3.16 - 3.91 |
| This compound | 88.27 | 2.56 - 2.79 |
Table 2: Matrix Effect of Deuterated Internal Standards
| Internal Standard | QC Level | Mean IS Normalized Matrix Factor | Precision (%CV) |
| Enalapril D5 | Low (IQC) | 0.998 | 1.99 |
| Enalapril D5 | High (HQC) | 0.999 | 1.16 |
| This compound | Low (IQC) | Not explicitly stated | Not explicitly stated |
| This compound | High (HQC) | Not explicitly stated | Not explicitly stated |
IQC: Low Quality Control; HQC: High Quality Control
The data indicates that both Enalapril D5 and this compound exhibit high and consistent recovery from human plasma. Furthermore, the IS normalized matrix factor for Enalapril D5 was close to 1, with low precision, indicating that it effectively compensated for matrix effects. While specific matrix effect data for this compound was not detailed in the same manner, the study reported no significant matrix effects for enalaprilat, suggesting the suitability of this compound as an internal standard.
Metabolic Pathway and Bioanalytical Workflow
Understanding the metabolic fate of the parent drug is crucial for designing a comprehensive bioanalytical strategy. Enalapril is a prodrug that is metabolically activated to enalaprilat.
Metabolic activation of Enalapril to Enalaprilat.
A robust bioanalytical workflow is essential for generating high-quality data. The following diagram illustrates a typical workflow for the quantification of enalapril and enalaprilat in plasma using their deuterated internal standards.
Bioanalytical workflow for Enalapril and Enalaprilat.
Experimental Protocols
A detailed experimental protocol is crucial for reproducing a bioanalytical method. The following is a representative protocol for the simultaneous quantification of enalapril and enalaprilat in human plasma by LC-MS/MS.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of enalapril, enalaprilat, Enalapril D5, and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the enalapril and enalaprilat stock solutions with a methanol:water (50:50, v/v) mixture to create working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Enalapril D5 and this compound stock solutions with the same diluent to prepare a combined internal standard working solution.
Sample Preparation (Solid Phase Extraction)
-
To 100 µL of human plasma, add the internal standard working solution.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes and internal standards with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% v/v formic acid in water (e.g., 65:35 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Enalapril: m/z 377.10 → 234.00
-
Enalapril D5: m/z 382.10 → 239.20
-
Enalaprilat: m/z 349.00 → 206.00
-
This compound: m/z 354.20 → 211.20
-
-
Conclusion
Both Enalapril D5 and this compound serve as excellent internal standards for the bioanalysis of enalapril and its active metabolite, enalaprilat. Their use in a validated LC-MS/MS method provides the necessary accuracy, precision, and robustness to support pharmacokinetic and other drug development studies. The choice between them is dictated by the analyte being quantified, with Enalapril D5 being the ideal choice for enalapril and this compound for enalaprilat. When analyzing both compounds simultaneously, the use of both deuterated internal standards is the recommended approach to ensure the highest quality data. This technical guide provides the foundational knowledge and a practical framework for researchers and scientists to develop and implement reliable bioanalytical methods for this important ACE inhibitor.
References
A Technical Guide to Enalaprilat D5 Certified Reference Material for Researchers and Drug Development Professionals
Introduction
Enalaprilat, the active diacid metabolite of the prodrug enalapril, is a potent angiotensin-converting enzyme (ACE) inhibitor. Its accurate quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. Enalaprilat D5, a deuterated analog of enalaprilat, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, ensuring precision and accuracy by compensating for matrix effects and variability in sample processing. This technical guide provides an in-depth overview of commercially available this compound certified reference material (CRM), including a list of suppliers, a summary of typical product specifications, and detailed experimental protocols for its characterization and use.
Commercial Suppliers of this compound Certified Reference Material
A number of reputable suppliers offer this compound as a certified reference material. Researchers are advised to obtain the latest product specifications and certificate of analysis directly from the suppliers.
Key Suppliers:
-
LGC Standards
-
Veeprho
-
Simson Pharma Limited
-
MedChemExpress
-
Cayman Chemical
-
Achemtek
-
Pharmaffiliates
Characterization and Certification of this compound
The certification of this compound as a reference material involves a comprehensive assessment of its chemical purity, isotopic enrichment, and structural integrity. The following analytical techniques are typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the this compound material. A high-resolution column is used to separate the main compound from any potential impurities. The purity is typically reported as a percentage area of the main peak relative to the total peak area in the chromatogram.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized to confirm the molecular weight of this compound and to assess its isotopic distribution. This technique helps to verify the incorporation of the five deuterium atoms and to quantify the percentage of the deuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound and for determining the specific sites of deuterium labeling. The absence of proton signals at the expected deuterated positions confirms the isotopic labeling. Quantitative NMR (qNMR) can also be used to determine the purity of the material against a certified standard.
Representative Quantitative Data
The following table summarizes the typical quantitative data provided in a Certificate of Analysis for this compound certified reference material. The exact values may vary between suppliers and batches.
| Parameter | Typical Specification | Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Purity | ≥99 atom % D | HRMS / NMR |
| Molecular Formula | C₁₈H₁₉D₅N₂O₅ | - |
| Molecular Weight | 353.42 g/mol | - |
| Form | Solid (Neat/Salt) | - |
| Storage Condition | -20°C | - |
Experimental Protocols
General Protocol for Purity Determination by HPLC
This protocol provides a general procedure for determining the chemical purity of an this compound reference standard. Specific parameters may need to be optimized based on the instrumentation and column used.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference material in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 215 nm).
-
-
Analysis: Inject the prepared standard solution into the HPLC system.
-
Data Processing: Integrate the peak areas of the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Detailed Protocol for the Quantification of Enalaprilat in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol describes a validated method for the determination of enalaprilat in human plasma.
1. Materials and Reagents:
-
Enalaprilat and this compound certified reference standards.
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid.
-
Human plasma (with anticoagulant).
-
Solid-phase extraction (SPE) cartridges.
2. Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Enalaprilat and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Enalaprilat stock solution in a methanol/water mixture to create calibration standards. Prepare a working solution of this compound at an appropriate concentration to be used as the internal standard.
3. Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridges with methanol followed by water.
-
To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution and vortex.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Enalaprilat: m/z 349.2 → 206.1
-
This compound: m/z 354.2 → 211.1
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of enalaprilat to this compound against the concentration of the calibration standards.
-
Determine the concentration of enalaprilat in the plasma samples from the calibration curve using the peak area ratios obtained.
Visualizations
Caption: Workflow for the certification of this compound reference material.
Caption: Bioanalytical workflow for Enalaprilat quantification using this compound.
Methodological & Application
Application Note: High-Throughput Analysis of Enalapril in Human Plasma Using Enalaprilat D5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of enalapril and its active metabolite, enalaprilat, in human plasma. Enalaprilat D5 is employed as an internal standard to ensure accuracy and precision. The described method utilizes a simple and rapid sample preparation technique, followed by a fast chromatographic separation, making it suitable for high-throughput bioequivalence and pharmacokinetic studies.
Introduction
Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] It is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1] Accurate quantification of both enalapril and enalaprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred method for this analysis due to its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting analytical variability and ensuring the reliability of the results. This document provides a comprehensive protocol for the simultaneous determination of enalapril and enalaprilat in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Enalapril Maleate (99.95%) and Enalaprilat (99.95%) working standards were procured from Ramdev Chemicals Pvt. Ltd.
-
Enalapril D5 Maleate (98.43%) and this compound (96.02%) internal standards were purchased from Clearsynth Labs (P) Ltd.
-
HPLC grade acetonitrile and methanol were obtained from Fisher Scientific.
-
Formic acid (AR grade) and ammonia (25%) solution were sourced from Merck.
-
Milli-Q water was prepared using a Millipore laboratory plant.
-
Orpheus, C18 100 mg/1 mL SPE cartridges were from Orochem manufacturers.
Instrumentation
A liquid chromatography system coupled with a tandem mass spectrometer is required. The following is an example of a suitable system and the conditions used in a validated method.
-
LC System: A system capable of delivering a flow rate of 0.8 mL/min.
-
Column: Zorbax Eclipse; 150 × 4.6 mm, C18 5 µm column.
-
Autosampler: Maintained at 10°C.
-
Mass Spectrometer: A tandem mass spectrometer equipped with a positive ionization source.
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method is recommended for cleaner extracts and higher sensitivity compared to protein precipitation or liquid-liquid extraction.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of Milli-Q water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 1% formic acid solution followed by 1 mL of Milli-Q water.
-
Elute the analytes with 1 mL of 1% ammonia solution in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C for 20 minutes.
-
Reconstitute the residue with 1 mL of the mobile phase.
Liquid Chromatography
-
Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (65:35 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Run Time: 3.50 minutes.
Mass Spectrometry
The analytes were detected in positive ionization by multiple reaction monitoring (MRM) mode.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Source Temperature: 550°C.
-
Curtain Gas: 20 V.
-
Collision Gas: 6 V.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method.
| Analyte | Mass Transition (m/z) |
| Enalapril | 377.10 → 234 |
| Enalapril D5 | 382.10 → 239.20 |
| Enalaprilat | 349 → 206 |
| This compound | 354.20 → 211.20 |
Table 1: Mass Spectrometric Transitions.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Enalapril | 0.502 - 160.2 | >0.99 |
| Enalaprilat | 0.506 - 161.5 | >0.99 |
Table 2: Calibration Curve Parameters.
| Analyte | Mean Recovery (%) | Precision Range (%) |
| Enalapril | 91.21 | 1.72 - 5.06 |
| Enalaprilat | 90.85 | 1.29 - 3.87 |
Table 3: Recovery and Precision Data.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for enalapril analysis.
References
Application Note: Quantitative Analysis of Enalaprilat in Human Plasma by LC-MS/MS Using Enalaprilat D5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2] The therapeutic efficacy of enalapril is attributed to the potent ACE inhibition by enalaprilat.[1] Accurate and reliable quantification of enalaprilat in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of enalaprilat in human plasma, employing its stable isotope-labeled analog, Enalaprilat D5, as the internal standard (IS) to ensure high accuracy and precision.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. It mimics the analyte's chemical and physical properties during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response. This method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Analytes: Enalaprilat, this compound (Internal Standard)
-
Chemicals and Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Perchloric acid, Deionized water
-
Biological Matrix: Drug-free human plasma (heparinized)
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve enalaprilat and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the enalaprilat stock solution with a methanol:water (50:50, v/v) mixture to create working standard solutions for calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (e.g., 1 µg/mL):
-
Dilute the this compound stock solution with the same diluent to prepare a working solution. The final concentration should be optimized to produce a consistent and reproducible response.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting enalaprilat from plasma samples.
-
Pipette 150 µL of human plasma (blank, standard, or QC sample) into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to all samples except the blank.
-
Add 50 µL of perchloric acid to precipitate the plasma proteins.
-
Vortex the mixture for approximately 20 seconds.
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Carefully transfer a 10 µL aliquot of the supernatant for injection into the LC-MS/MS system.
Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters; optimization may be required for specific instruments.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 column (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in water (e.g., 65:35 v/v) |
| Flow Rate | 0.8 mL/min (an isocratic flow can be used) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Autosampler Temp. | 10°C |
| Run Time | Approximately 3.5 minutes |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Enalaprilat: m/z 349 → 206 This compound: m/z 354.20 → 211.20 |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550°C |
| Gas Settings (GS1, GS2) | 35 psi |
| Curtain Gas | 20 V |
| Collision Gas | 6 V |
| Declustering Potential (DP) | Enalaprilat: 85 V, this compound: 70 V |
| Collision Energy (CE) | Enalaprilat: 26 V, this compound: 27 V |
| Dwell Time | 200 msec |
Data Presentation
Method Validation Summary
The performance of the LC-MS/MS method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters for the quantification of enalaprilat in human plasma.
| Validation Parameter | Typical Range/Value |
| Linearity Range | 0.506 - 161.5 ng/mL (Other studies report ranges of 0.1-20 ng/mL and 1.0-100 ng/mL) |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.506 ng/mL (Can be as low as 0.1 ng/mL) |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible across the concentration range. Protein precipitation can yield recoveries around 65% for enalaprilat. SPE may offer higher recoveries. |
Pharmacokinetic Data Example
The validated method can be applied to pharmacokinetic studies. The table below shows example pharmacokinetic parameters for enalaprilat after oral administration of enalapril.
| Pharmacokinetic Parameter | Reported Value (Mean ± SD) |
| Cmax (ng/mL) | 47.5 ± 12.4 |
| Tmax (h) | 4.20 ± 1.06 |
| AUC₀₋t (ng·h/mL) | 401 ± 89 |
| AUC₀₋∞ (ng·h/mL) | 420 ± 91 |
| T½ (h) | 6.71 ± 2.22 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of enalaprilat in human plasma.
Analyte and Internal Standard Relationship
Caption: Role of this compound as an internal standard for accurate quantification.
References
- 1. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Solid Phase Extraction of Enalaprilat-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, is a key analyte in pharmacokinetic and bioequivalence studies. Accurate quantification of enalaprilat and its deuterated internal standard, enalaprilat-d5, in biological matrices such as plasma is crucial for reliable clinical and preclinical research. Solid phase extraction (SPE) is a widely used technique for the purification and concentration of enalaprilat and enalaprilat-d5 from complex sample matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid phase extraction of enalaprilat-d5, along with relevant quantitative data and a workflow diagram.
Experimental Protocol
This protocol outlines a common method for the solid phase extraction of enalaprilat-d5 from human plasma using a reversed-phase C18 SPE cartridge.
Materials:
-
Human plasma samples
-
Enalaprilat-d5 internal standard solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
-
Hydrochloric acid (20 mmol/L)
-
Petroleum ether
-
C18 SPE cartridges (e.g., Orpheus C18, 100 mg/1 mL)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike a known volume of plasma with the enalaprilat-d5 internal standard solution to the desired concentration.
-
Vortex the spiked plasma sample for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the SPE manifold.
-
Condition the cartridges by passing 1 mL of methanol through the cartridge.
-
Equilibrate the cartridges by passing 1 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow and steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Elution:
-
Elute the enalaprilat-d5 from the cartridge with 3 x 0.5 mL of methanol into a clean collection tube.[1]
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.[1]
-
Vortex the reconstituted sample to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from method validation studies for the analysis of enalaprilat using solid phase extraction followed by LC-MS/MS.
Table 1: Linearity and Recovery of Enalaprilat
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Mean Recovery (%) |
| Enalaprilat | 0.506 - 161.5 | >0.99 | 90.85 |
Data synthesized from a study by Rao and Chakka (2019).
Table 2: Precision and Accuracy of Enalaprilat Quantification
| Analyte | Precision (% RSD) |
| Enalaprilat | 1.29 - 3.87 |
Data synthesized from a study by Rao and Chakka (2019).
Experimental Workflow
The following diagram illustrates the key steps in the solid phase extraction protocol for enalaprilat-d5.
Caption: Solid Phase Extraction Workflow for Enalaprilat-d5.
References
Application Note: Mass Spectrometry Fragmentation of Enalaprilat D5 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Enalaprilat D5, a deuterated internal standard for the active pharmaceutical ingredient Enalaprilat, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Included are the specific mass transitions, optimized experimental parameters, and a proposed fragmentation pathway. This information is critical for developing robust and accurate bioanalytical methods in preclinical and clinical drug development.
Introduction
Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active metabolite, Enalaprilat. Accurate quantification of Enalaprilat in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it corrects for matrix effects and variability in sample processing. Understanding the mass spectrometric behavior and fragmentation pattern of this compound is fundamental to developing sensitive and specific analytical methods.
Quantitative Mass Spectrometry Data
The analysis of this compound is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The protonated precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
The key mass transitions for Enalaprilat and its deuterated internal standard, this compound, are summarized in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Enalaprilat | 349.1 | 206.1[1] |
| This compound | 354.2 | 211.2 [2] |
Proposed Fragmentation Pathway of Enalaprilat
The fragmentation of the protonated Enalaprilat molecule primarily occurs at the amide bond between the alanyl and prolyl residues. The resulting major product ion corresponds to the N-substituted proline ring. A similar fragmentation pattern is observed for this compound, with a corresponding mass shift of 5 Da in the product ion due to the deuterium labels on the phenyl ring.
Caption: Fragmentation pathway of this compound.
Detailed Experimental Protocol
This protocol is a composite of established methods for the analysis of Enalaprilat using LC-MS/MS.[1][2]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (containing the internal standard, this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 analytical column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water. The exact ratio may need optimization but a common starting point is 50:50 (v/v).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000 or equivalent)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas (CAD): Nitrogen, set to medium or as optimized for the specific instrument.
-
Curtain Gas (CUR): 20 (arbitrary units)
-
Ion Source Gas 1 (GS1): 50 (arbitrary units)
-
Ion Source Gas 2 (GS2): 50 (arbitrary units)
-
Declustering Potential (DP): 60 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): Optimized for the transition of this compound (typically around 25-35 V). A starting value of 27 V is recommended.[2]
-
Collision Cell Exit Potential (CXP): 10 V
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides the essential mass spectrometry data and a detailed experimental protocol for the quantitative analysis of this compound. The provided fragmentation pattern and optimized LC-MS/MS parameters will enable researchers to develop and validate robust bioanalytical methods for pharmacokinetic studies of Enalapril. The use of this compound as an internal standard is crucial for achieving the accuracy and precision required in regulated drug development environments.
References
Application Notes: The Role of Enalaprilat D5 in Pharmacokinetic Analysis of ACE Inhibitors
Introduction
Enalapril is a widely prescribed prodrug for managing hypertension and congestive heart failure.[1] Following oral administration, it is hydrolyzed in the liver by carboxylesterase 1 to form its active metabolite, enalaprilat, which is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[2][3][4] The therapeutic action of enalapril is mediated by enalaprilat. Therefore, pharmacokinetic (PK) studies require the accurate and simultaneous quantification of both enalapril and enalaprilat in biological matrices like plasma.[1]
Stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Enalaprilat D5, a deuterated analog of enalaprilat, serves as an ideal internal standard for these studies. Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling it to correct for variability during sample preparation and analysis. This ensures robust, reliable, and reproducible pharmacokinetic data.
Mechanism of Action: ACE Inhibition
Enalaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical pathway for regulating blood pressure. By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. It also inhibits the degradation of bradykinin, a vasodilator. The combined effect is reduced vascular resistance and a decrease in blood pressure.
Pharmacokinetic Data
The accurate determination of pharmacokinetic parameters is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of enalapril and enalaprilat. The use of this compound as an internal standard helps ensure the reliability of these measurements.
Table 1: Pharmacokinetic Parameters of Enalapril and Enalaprilat (Oral Administration)
| Parameter | Enalapril | Enalaprilat | Reference |
|---|---|---|---|
| Tmax (Time to Peak Concentration) | ~1 hour | ~4 hours | |
| Cmax (Peak Plasma Concentration) | 90.5 ± 28.4 ng/mL | 47.5 ± 12.4 ng/mL | |
| Elimination Half-life (t½) | ~1.3 hours | ~6.7 - 36 hours (biphasic) | |
| Oral Bioavailability | ~60-70% | Poor (converted from Enalapril) |
| Primary Route of Excretion | Renal (after conversion) | Renal | |
Protocols
1. Protocol for Simultaneous Quantification of Enalapril and Enalaprilat in Human Plasma by LC-MS/MS
This protocol describes a validated method for the simultaneous determination of enalapril and its active metabolite enalaprilat in human plasma using this compound and Enalapril D5 as internal standards.
1.1. Materials and Reagents
-
Enalapril Maleate and Enalaprilat reference standards
-
Enalapril D5 and this compound internal standards (IS)
-
HPLC-grade Methanol and Acetonitrile
-
Formic Acid (AR grade)
-
Milli-Q or HPLC-grade water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
1.2. Stock and Working Solutions Preparation
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2.0 mg of Enalapril and Enalaprilat standards separately in methanol to a final volume of 2 mL.
-
Internal Standard Stock Solutions (1 mg/mL): Prepare Enalapril D5 and this compound stock solutions similarly to the analyte stocks.
-
Working Solutions: Dilute the stock solutions with a suitable solvent mixture (e.g., methanol/water 50:50 v/v) to create combined working solutions for calibration curve standards and quality control (QC) samples. A separate working solution should be made for the internal standards.
1.3. Sample Preparation (Solid Phase Extraction - SPE) Solid phase extraction is often preferred for its high recovery and sample cleanup performance compared to protein precipitation or liquid-liquid extraction.
-
Pipette 250 µL of plasma into a clean microcentrifuge tube.
-
Add a specified volume of the internal standard working solution (containing Enalapril D5 and this compound).
-
Condition an SPE cartridge (e.g., Zorbax Eclipse, C18) as per the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and internal standards using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
1.4. LC-MS/MS Instrumentation and Conditions
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition | Reference |
|---|---|---|
| LC System | Agilent 1290 Infinity II or equivalent | |
| MS System | API 3200, Agilent 6495 Triple Quadrupole or equivalent | |
| Column | Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in water (65:35, v/v) | |
| Flow Rate | 0.8 mL/min (Isocratic) | |
| Injection Volume | 20 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
Table 3: Mass Transitions (m/z) for MRM
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Reference |
|---|---|---|---|
| Enalapril | 377.10 | 234.00 | |
| Enalapril D5 (IS) | 382.10 | 239.20 | |
| Enalaprilat | 349.00 | 206.00 |
| This compound (IS) | 354.20 | 211.20 | |
1.5. Method Validation and Data Analysis The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as:
-
Linearity: A linear response with a correlation coefficient (r²) of >0.99 is expected. For Enalapril and Enalaprilat, a typical range is 0.5 - 160 ng/mL in human plasma.
-
Accuracy and Precision: Intra-day and inter-day precision and accuracy should be within acceptable limits (typically ±15% for QC samples, ±20% for the Lower Limit of Quantification - LLOQ).
-
Recovery: Mean recovery should be consistent and reproducible. For Enalapril and Enalaprilat, mean recoveries are often around 90%.
-
Matrix Effect: Assessed to ensure that the plasma matrix does not interfere with the ionization of the analytes.
-
Stability: Stability of analytes in plasma should be evaluated under various storage conditions.
Quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve generated from standards with known concentrations.
References
Application Note: Therapeutic Drug Monitoring of Enalapril Using Enalaprilat-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which is responsible for the therapeutic effect.[3][4][5] Enalaprilat inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby leading to vasodilation and a reduction in blood pressure. Therapeutic drug monitoring (TDM) of enalapril and enalaprilat is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects, particularly in specific patient populations such as those with renal impairment. This application note provides a detailed protocol for the simultaneous quantification of enalapril and enalaprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Enalaprilat-d5 as an internal standard.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Enalaprilat exerts its antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II. The reduction in angiotensin II levels leads to decreased vasoconstriction, reduced aldosterone secretion, and consequently, lower blood pressure.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of enalapril and enalaprilat in human plasma. The use of a deuterated internal standard like Enalaprilat-d5 is crucial for correcting analytical variability.
Table 1: LC-MS/MS Method Parameters for Enalapril and Enalaprilat Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Enalapril-d5, Enalaprilat-d5 | Tolbutamide | Enalaprilat-d5 |
| Sample Volume | Not Specified | 300 µL | 50 µL |
| Extraction Method | Solid Phase Extraction | Protein Precipitation | Protein Precipitation |
| Chromatographic Column | Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm) | Phenomenex Kinetex C18 (50 x 3 mm, 5 µm) | Restek Ultra II Biphenyl |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid (65:35, v/v) | Gradient of 0.1% Formic Acid in Methanol and Water | Gradient Elution |
| Flow Rate | 0.800 mL/min | 0.5 mL/min | 300 µL/min |
| Run Time | 3.50 min | 3.0 min | Not Specified |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
Table 2: Mass Spectrometry Transitions for Analyte Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Enalapril | 377.10 | 234.0 | |
| Enalapril-d5 | 382.10 | 239.20 | |
| Enalaprilat | 349.0 | 206.0 | |
| Enalaprilat-d5 | 354.20 | 211.20 | |
| Enalapril | 377.2 | 234.2 | |
| Enalaprilat | 349.1 | 206.1 | |
| Enalaprilat-d5 | 354.1 | 211.0 |
Table 3: Method Validation Parameters
| Parameter | Enalapril | Enalaprilat | Reference |
| Linearity Range (ng/mL) | 0.502 - 160.2 | 0.506 - 161.5 | |
| 1 - 500 | 1 - 500 | ||
| 1.56 - 400 | 1.56 - 400 | ||
| 1.0 - 200.0 | 1.0 - 200.0 | ||
| LLOQ (ng/mL) | 0.502 | 0.506 | |
| 1 | 1 | ||
| 1.56 | 1.56 | ||
| Mean Recovery (%) | 91.21 | 90.85 | |
| >84 | >84 | ||
| Precision (%CV) | 1.72 - 5.06 | 1.29 - 3.87 | |
| <5 | <5 |
Experimental Protocols
This section details a standard protocol for the quantification of enalapril and enalaprilat in human plasma using LC-MS/MS with Enalaprilat-d5 as an internal standard. This protocol is a synthesis of methodologies presented in the cited literature.
Materials and Reagents
-
Enalapril Maleate reference standard
-
Enalaprilat reference standard
-
Enalaprilat-d5 (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (AR grade)
-
Milli-Q water
-
Drug-free human plasma (with EDTA as anticoagulant)
Equipment
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Experimental Workflow
Detailed Procedure
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve enalapril maleate and enalaprilat in methanol to obtain a concentration of 1 mg/mL. The internal standard, Enalaprilat-d5, should also be prepared in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the enalapril and enalaprilat stock solutions with a 50:50 (v/v) mixture of methanol and water to create working standards for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Enalaprilat-d5 stock solution with acetonitrile to a final concentration of, for example, 1 µg/mL.
2. Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations ranging from approximately 1 to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation)
-
To 300 µL of plasma sample (calibration standard, QC, or unknown), add 900 µL of ice-cold acetonitrile containing the internal standard (Enalaprilat-d5).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes to precipitate plasma proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Inject an aliquot (e.g., 10 µL) of the prepared sample onto a C18 analytical column.
-
Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol at a flow rate of 0.5 mL/min.
-
-
Mass Spectrometry:
-
Perform detection using a tandem mass spectrometer with an electrospray ionization source in the positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor to product ion transitions for enalapril, enalaprilat, and Enalaprilat-d5 as listed in Table 2.
-
5. Data Analysis
-
Quantify enalapril and enalaprilat in the unknown samples by calculating the peak area ratios of the analytes to the internal standard (Enalaprilat-d5).
-
Determine the concentrations from the calibration curve constructed using the peak area ratios of the calibration standards.
Conclusion
This application note provides a comprehensive framework for the therapeutic drug monitoring of enalapril and its active metabolite, enalaprilat, using a robust and sensitive LC-MS/MS method with Enalaprilat-d5 as the internal standard. The detailed protocol and summarized quantitative data offer a valuable resource for researchers and clinicians in optimizing enalapril therapy. The use of a deuterated internal standard is critical for achieving accurate and precise quantification in complex biological matrices.
References
- 1. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENALAPRIL oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Note and Protocol: Preparation of Enalaprilat-D5 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enalaprilat is the active diacid metabolite of the prodrug Enalapril, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3] It is widely used in the management of hypertension and heart failure.[1][3] In bioanalytical studies, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for accurate and precise quantification of analytes in biological matrices. Enalaprilat-D5, a deuterated analog of Enalaprilat, serves as an ideal internal standard because it shares nearly identical physicochemical properties with the analyte, ensuring reliable correction for variability during sample preparation and instrument analysis.
This document provides detailed protocols for the preparation of Enalaprilat-D5 stock and working solutions for use in bioanalytical applications.
Materials and Reagents
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Enalaprilat-D5 powder
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Enalaprilat-D5 Sodium salt powder (optional, for aqueous stock)
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Dimethyl sulfoxide (DMSO), HPLC or ACS grade
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Methanol, HPLC grade
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Water, HPLC or Type I grade
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Acetonitrile, HPLC grade
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Formic Acid, analytical grade
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Analytical balance
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Class A volumetric flasks (various sizes)
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Calibrated micropipettes and tips
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Vortex mixer
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Sonicator bath
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Cryogenic storage vials
Data Summary
Quantitative data regarding the solubility, preparation, and storage of Enalaprilat-D5 are summarized in the tables below.
Table 1: Solubility of Enalaprilat-D5 and Related Compounds
| Compound | Solvent | Solubility | Notes |
| Enalaprilat-D5 | DMSO | ≥ 2.5 mg/mL; 100 mg/mL | Sonication may be required for higher concentrations. |
| Enalaprilat-D5 Sodium | Water (H₂O) | ≥ 100 mg/mL | Highly soluble for aqueous stock solutions. |
| Enalapril-D5 maleate | DMSO | ≥ 50 mg/mL | Use freshly opened, non-hygroscopic DMSO. |
| Enalapril-D5 maleate | Water (H₂O) | 33.33 mg/mL | Requires sonication and warming. |
| Enalapril-D5 maleate | Methanol | Soluble | Specific concentration not stated, but commonly used for 1 mg/mL stocks. |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Store sealed and away from moisture. |
| Powder | 4°C | 2 years | Store sealed and away from moisture. |
| In Solvent | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
| In Solvent | -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Primary Stock Solution (10 mg/mL in DMSO)
This protocol is suitable for creating a concentrated stock for long-term storage.
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Weighing: Accurately weigh 10 mg of Enalaprilat-D5 powder using an analytical balance.
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Solubilization: Transfer the powder to a 1 mL Class A volumetric flask. Add approximately 0.8 mL of high-grade DMSO.
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Mixing: Vortex the flask for 1-2 minutes. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.
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Final Volume: Once the solid is completely dissolved, bring the solution to the final 1 mL volume with DMSO. Invert the flask several times to ensure homogeneity.
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Aliquoting and Storage: Dispense the stock solution into clearly labeled cryogenic vials in volumes appropriate for future use to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Enalapril and Enalaprilat D5 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, enalapril, and its deuterated internal standard, enalaprilat D5, in human plasma. The described protocol employs a simple and rapid sample preparation technique, followed by a fast chromatographic separation, making it suitable for high-throughput bioanalytical studies. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for pharmacokinetic and bioequivalence studies.
Introduction
Enalapril is a widely prescribed prodrug for the management of hypertension and congestive heart failure.[1][2] Following administration, it is hydrolyzed in the liver to its active metabolite, enalaprilat. Accurate and reliable quantification of enalapril in biological matrices is crucial for pharmacokinetic assessments. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte, thus correcting for variability during sample preparation and analysis.[3] This document provides a detailed protocol for the chromatographic separation of enalapril and this compound using LC-MS/MS.
Experimental
Materials and Reagents
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Enalapril Maleate (99.95%) and Enalaprilat (99.95%) were sourced from Ramdev Chemicals Pvt. Ltd.[4]
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Enalapril D5 Maleate (98.43%) and this compound (96.02%) internal standards were procured from Clearsynth Labs (P) Ltd.[4]
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Acetonitrile and Methanol (HPLC grade) were obtained from Fisher Scientific.
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Formic acid (AR grade) and Ammonia (25%) solution were supplied by Merck.
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Milli-Q water was prepared using a Millipore Milli-Q Laboratory Plant.
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Orpheus, C18 100 mg/1 mL SPE cartridges were from Orochem.
Instrumentation and Chromatographic Conditions
A Shimadzu HPLC system (Model: BE-LC-11) equipped with an autosampler was utilized for the analysis. The chromatographic separation was performed on a Zorbax Eclipse C18 column (150 × 4.6 mm, 5 µm) from Agilent Technologies. The mobile phase consisted of an isocratic mixture of 65% v/v Acetonitrile and 35% v/v of 0.1% formic acid in water.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Zorbax Eclipse C18 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | 65:35 (v/v) Acetonitrile: 0.1% Formic Acid in Water |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Autosampler Temp. | 10°C |
| Total Run Time | 3.50 minutes |
| Retention Time | ~1.60 ± 0.5 minutes for Enalapril and this compound |
Mass Spectrometry
An API 4000 LC-MS/MS system from Applied Biosystems/Sciex, equipped with an electrospray ionization (ESI) source, was operated in the positive ion mode for detection. Quantification was performed in the multiple reaction monitoring (MRM) mode.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 550°C |
| Curtain Gas | 20 V |
| Collision Gas | 6 V |
| Dwell Time | 200 msec |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Collision Cell Exit Potential (CXP) (V) |
| Enalapril | 377.10 | 234.00 | 80 | 27 | 20 |
| This compound | 354.20 | 211.20 | 70 | 27 | 12 |
(Data for the above tables was sourced from a study on the quantification of Enalapril and Enalaprilat in human plasma)
Protocols
Standard Solution Preparation
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Stock Solutions (1 mg/mL): Accurately weigh 2.0 mg of Enalapril and this compound working standards separately. Transfer each into a clean 2 mL glass volumetric flask, dissolve in methanol, and make up the volume to produce a 1 mg/mL solution.
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Working Solutions: Dilute the stock solutions to the desired concentrations with a suitable diluent for spiking into plasma to create calibration curve (CC) standards.
Sample Preparation (Solid-Phase Extraction)
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To an aliquot of plasma sample, add the internal standard (this compound).
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Condition a C18 SPE cartridge.
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Load the plasma sample onto the conditioned SPE cartridge.
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Wash the cartridge to remove interferences.
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Elute the analytes (Enalapril and this compound) from the cartridge.
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Evaporate the eluate to dryness.
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Reconstitute the dried residue with the mobile phase before injection into the LC-MS/MS system.
Results
The described method exhibited a linear response with a correlation coefficient (r²) of >0.99 in the concentration range of 0.502-160.2 ng/mL for Enalapril in human plasma. The mean recovery of Enalapril was found to be 91.21% with a precision range of 1.72% to 5.06%.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Enalapril.
Conclusion
The detailed LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of enalapril in human plasma using this compound as an internal standard. The protocol is well-suited for applications in clinical and pharmaceutical research, particularly for pharmacokinetic and bioequivalence studies.
References
Application Notes and Protocols: Enalaprilat D5 in Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2] Enalaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[1][3][4] Due to its established efficacy in adults for treating hypertension and heart failure, enalapril is also used in pediatric populations for similar indications, often in an off-label capacity. However, the safe and effective use of enalapril in children requires a thorough understanding of the pharmacokinetic (PK) properties of enalaprilat in this specific population. Developmental changes in absorption, metabolism, and elimination can significantly impact drug exposure and response in pediatric patients.
Pharmacokinetic studies in children present unique challenges, most notably the limitation on the volume of biological samples (e.g., blood) that can be collected. This necessitates the use of highly sensitive and robust bioanalytical methods for the accurate quantification of drug concentrations in small sample volumes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high selectivity and sensitivity.
To ensure the accuracy and precision of LC-MS/MS-based quantification, a stable isotope-labeled internal standard (SIL-IS) is crucial. Enalaprilat D5, a deuterated analog of enalaprilat, is the ideal internal standard for this purpose. It shares nearly identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and analysis, thereby effectively compensating for any variability in extraction recovery and instrument response. This application note provides detailed protocols for the use of this compound in pediatric pharmacokinetic studies of enalaprilat, including data on pediatric pharmacokinetics and a comprehensive bioanalytical method.
Data Presentation: Pediatric Pharmacokinetic Parameters of Enalaprilat
The following tables summarize key pharmacokinetic parameters of enalaprilat in various pediatric age groups, compiled from published studies. These values can serve as a reference for researchers designing and interpreting pediatric pharmacokinetic investigations.
Table 1: Enalaprilat Pharmacokinetic Parameters in Pediatric Patients with Hypertension
| Age Group | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Reference |
| 1 to 24 months | 0.07-0.14 mg/kg (single dose) | 13.0 (9.2-18.4) | 4-6 | 131.4 (91.9-187.9) | - | |
| 25 months to < 6 years | 0.07-0.14 mg/kg (single dose) | - | 4-6 | 140.7 (98.4-201.3) | - | |
| 6 to < 12 years | 0.07-0.14 mg/kg (single dose) | - | 3-4 (multiple doses) | - | 16.3 | |
| 12 to < 16 years | 0.07-0.14 mg/kg (single dose) | 31.8 (23.5-43.0) | 3-4 (multiple doses) | 272.7 (197.3-377.0) | 14.6 |
Data presented as geometric mean (95% CI) where available. Cmax and AUC values are dose-normalized.
Table 2: Enalaprilat Pharmacokinetic Parameters in Pediatric Patients with Heart Failure
| Age Group | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Reference |
| < 20 days | 0.05-0.3 mg/kg | - | - | 691.5 (225.6) | 10.3 (for enalapril) | |
| > 20 days to 6.5 years | 0.05-0.3 mg/kg | - | - | 138.4 (69.2) | 2.7 (for enalapril) |
Data presented as mean (SD) where available. AUC values are dose-normalized.
Experimental Protocols
Bioanalytical Method for Enalaprilat Quantification in Pediatric Plasma using LC-MS/MS
This protocol outlines a sensitive and robust method for the quantification of enalaprilat in small volumes of pediatric plasma using this compound as an internal standard.
1. Materials and Reagents:
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Enalaprilat and this compound reference standards
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HPLC-grade methanol, acetonitrile, and water
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Formic acid (AR grade)
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Human plasma (drug-free)
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Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or similar) or protein precipitation reagents (e.g., ice-cold acetonitrile)
2. Preparation of Stock and Working Solutions:
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Stock Solutions (1 mg/mL): Accurately weigh and dissolve Enalaprilat and this compound in methanol to prepare individual stock solutions.
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Working Standard Solutions: Serially dilute the Enalaprilat stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.
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Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of, for example, 1 µg/mL. The optimal concentration should yield a consistent and reproducible response.
3. Sample Preparation (Solid Phase Extraction - SPE):
This method is recommended for cleaner extracts, especially with small sample volumes.
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Sample Pre-treatment: To 50 µL of plasma sample, calibrator, or QC, add a known amount of the this compound internal standard working solution.
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Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interferences.
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Elution: Elute the analyte and internal standard with an appropriate solvent, such as a mixture of methanol and ammonia solution.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100-200 µL) of the mobile phase.
4. Sample Preparation (Protein Precipitation - PP):
A simpler and faster alternative to SPE.
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To 100 µL of plasma sample, calibrator, or QC, add the this compound internal standard.
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Add 300 µL of ice-cold acetonitrile.
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Vortex mix for 5-10 minutes.
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Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion into the LC-MS/MS system.
5. LC-MS/MS Conditions:
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LC System: A high-performance liquid chromatography system.
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Column: A C18 analytical column (e.g., 50 mm × 2.1 mm, 1.9 µm).
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Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol.
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Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
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Injection Volume: 5-10 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
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MRM Transitions:
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Enalaprilat: m/z 349.1 → 206.1
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This compound: m/z 354.2 → 211.2
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Data Analysis: Quantify enalaprilat concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of Enalaprilat in the Renin-Angiotensin-Aldosterone System (RAAS).
Experimental Workflow
Caption: Experimental workflow for a pediatric pharmacokinetic study of enalaprilat.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis is essential for obtaining high-quality pharmacokinetic data in pediatric studies of enalapril. The protocols and data presented in this application note provide a framework for researchers to develop and validate robust analytical methods and to better understand the pharmacokinetics of enalaprilat in children. This knowledge is critical for optimizing dosing regimens and ensuring the safe and effective use of this important medication in the pediatric population.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Enalaprilat D5 for Bioanalytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical quantification of enalapril and its active metabolite, enalaprilat, using Enalaprilat D5 as an internal standard.
Troubleshooting Guides
This section addresses specific issues that may arise during method development and sample analysis.
Question: Why is the this compound signal inconsistent or showing high variability?
Answer:
High variability in the internal standard (IS) signal can compromise the accuracy and precision of your assay. Several factors could be responsible:
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Inappropriate Concentration: The concentration of this compound should be optimized to provide a stable and reproducible signal across the entire calibration range. An excessively high or low concentration can lead to poor analytical performance.[1] Ideally, the peak area of the IS should be comparable to the analyte's peak area at the midpoint of the calibration curve.[1]
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Sample Preparation Issues: Inconsistent recovery during sample extraction is a common cause of variability.
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Protein Precipitation (PPT): Ensure complete protein precipitation by optimizing the type and volume of the precipitating agent (e.g., methanol, acetonitrile) and vortexing time.[1][2] Incomplete precipitation can lead to column clogging and variable matrix effects.
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Solid-Phase Extraction (SPE): Inconsistent conditioning, loading, washing, or elution steps can result in variable recovery. Ensure the sorbent and elution solvents are appropriate for enalaprilat. SPE is a commonly used technique for cleaning up samples before LC-MS/MS analysis.[3]
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Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to signal variability. Consider using a more effective sample cleanup method or optimizing chromatographic conditions to separate the IS from interfering matrix components. Matrix effects can differ between positive and negative ionization modes.
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Stability Issues: Enalapril and enalaprilat can be susceptible to degradation. Ensure proper sample handling and storage conditions (e.g., storing plasma at -20°C) to prevent degradation.
Question: My calibration curve for enalaprilat is non-linear. What are the potential causes?
Answer:
A non-linear calibration curve can be caused by several factors:
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Suboptimal Internal Standard Concentration: An inappropriate concentration of this compound can affect the linearity of the analyte response.
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Detector Saturation: If the concentration of the highest calibration standard is too high, it may saturate the detector, leading to a plateau in the curve. Consider lowering the concentration of the upper limit of quantification (ULOQ).
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Matrix Effects: Differential matrix effects across the concentration range can lead to non-linearity. This can be particularly problematic at the lower limit of quantification (LLOQ).
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Improper Blank Subtraction: Ensure that the blank sample (matrix without analyte or IS) is truly representative and that any background signal is properly subtracted.
Question: I am observing poor peak shape (e.g., tailing, splitting) for this compound. How can I improve it?
Answer:
Poor peak shape can be attributed to both chromatographic and system-related issues:
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Chromatographic Conditions:
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Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like enalaprilat. Optimizing the pH can improve peak symmetry.
-
Column Choice: Ensure you are using an appropriate column (e.g., C18) and that it has not degraded. Column voids or contamination can lead to split peaks.
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Injection Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. It is recommended to reconstitute the final extract in the mobile phase.
-
-
System Issues:
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Extra-column Volume: Excessive tubing length or dead volume in fittings can contribute to peak broadening.
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Column Contamination: A buildup of contaminants on the column frit or packing material can cause split or tailing peaks. Regular column flushing is recommended.
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Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the bioanalytical method?
A1: this compound is a deuterated analog of enalaprilat. It is used as an internal standard (IS) in bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically and physically very similar to the analyte (enalaprilat), it can be used to correct for variability during sample preparation and instrument analysis, leading to more accurate and precise quantification.
Q2: What are the typical concentration ranges for calibration standards and quality control (QC) samples for enalaprilat analysis?
A2: The concentration ranges can vary depending on the sensitivity of the method and the expected concentrations in study samples. However, based on published methods, typical ranges are as follows:
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Calibration Standards: 0.1 ng/mL to 500 ng/mL.
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Quality Control (QC) Samples: Typically prepared at low, medium, and high concentrations within the calibration range (e.g., 3, 150, and 400 ng/mL).
Q3: What are the key mass spectrometry parameters to optimize for this compound?
A3: For optimal detection of this compound using LC-MS/MS with electrospray ionization (ESI), the following parameters should be optimized:
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Ionization Mode: Both positive and negative ionization modes have been used, with positive mode being more common.
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Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer. For example, a transition for this compound is m/z 354.20 → 211.20.
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Source-Dependent Parameters: These include ion spray voltage, ion transfer capillary temperature, and gas flows (nebulizer, auxiliary, and curtain gas).
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Compound-Specific Parameters: These include declustering potential (DP) and collision energy (CE).
Data Presentation
Table 1: Example LC-MS/MS Parameters for Enalaprilat and this compound Analysis
| Parameter | Setting | Reference |
| LC System | High-Performance Liquid Chromatography System | |
| Column | C18 analytical column (e.g., 50 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile/methanol | |
| Flow Rate | 0.5 - 0.8 mL/min | |
| Injection Volume | 5-20 µL | |
| Mass Spectrometer | Triple quadrupole with ESI source | |
| Ionization Mode | Positive or Negative Ion Mode | |
| MRM Transition (Enalaprilat) | m/z 349 → 206 | |
| MRM Transition (this compound) | m/z 354.20 → 211.20 | |
| Ion Spray Voltage | ~5500 V | |
| Capillary Temperature | ~550°C |
Table 2: Concentration Ranges for Calibration and QC Samples from Published Methods
| Analyte | Sample Type | Concentration Range (ng/mL) | Reference |
| Enalaprilat | Calibration Curve | 0.506 - 161.5 | |
| Enalaprilat | Calibration Curve | 1 - 500 | |
| Enalaprilat | QC Samples | 0.5 (LLOQ), 1.5 (LQC), 20 (MQC1), 80 (MQC2), 140 (HQC) | |
| Enalaprilat | QC Samples | 1 (LLOQ), 3 (Low), 200 (Medium), 400 (High) |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Enalaprilat and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
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Working Standard Solutions: Prepare serial dilutions of the Enalaprilat stock solution with a methanol:water (50:50, v/v) mixture to create working standard solutions for spiking into the biological matrix to generate calibration curve and quality control samples.
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Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to prepare a working solution at an optimized concentration (e.g., 1 µg/mL).
Protocol 2: Sample Preparation using Protein Precipitation
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Sample Aliquoting: To a labeled microcentrifuge tube, add an aliquot of the biological sample (e.g., 100 µL of plasma).
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Internal Standard Addition: Add a small volume (e.g., 10 µL) of the this compound working solution to each sample, except for the blank matrix samples.
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Protein Precipitation: Add three volumes of cold acetonitrile or methanol (e.g., 300 µL) to each tube.
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Vortexing: Vortex the mixture for 5-10 minutes to ensure complete protein precipitation.
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Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.
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Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Bioanalytical workflow for the quantification of enalaprilat.
Caption: Troubleshooting logic for inconsistent internal standard signal.
References
Enalaprilat D5 stability in processed samples and autosampler
This technical support center provides guidance on the stability of Enalaprilat D5 in processed biological samples and within an autosampler environment. The information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical assays.
Disclaimer: Specific stability data for this compound is not widely published. The quantitative data presented here is based on studies of its non-deuterated counterpart, enalaprilat. Stable isotope-labeled internal standards are designed to have nearly identical chemical properties to the analyte, making this data a reliable proxy. However, it is best practice to validate the stability of this compound under your specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound in processed samples?
A1: The main stability concerns for enalaprilat (and by extension, this compound) in processed biological samples are chemical degradation. The two primary degradation pathways are:
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Hydrolysis: Enalaprilat can be formed from the hydrolysis of its prodrug, enalapril. While enalaprilat itself is less susceptible to further hydrolysis, the pH of the sample matrix can be a factor.
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Cyclization: Enalaprilat can undergo intramolecular cyclization to form a diketopiperazine derivative. This degradation is influenced by pH, with increased rates observed in both acidic and alkaline conditions.[1]
Q2: How long can I expect my processed samples containing this compound to be stable in the autosampler?
A2: Based on studies of enalaprilat, processed samples are generally stable in an autosampler for at least 24 hours when kept at 4°C.[2] One study demonstrated that at this temperature, the percentage of enalaprilat remaining was well within the acceptable limits of bioanalytical method validation guidelines.
Q3: What is "bench-top stability" and why is it important for my this compound samples?
A3: Bench-top stability refers to the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample handling process in the laboratory (e.g., thawing, aliquoting, and preparation for extraction). It is crucial to establish this to ensure that the concentration of this compound does not change significantly before the sample is stabilized by extraction or freezing. Studies have shown enalaprilat to be stable for at least 8 hours at ambient temperature (24 ± 2°C).[2]
Q4: Can I freeze and thaw my samples containing this compound multiple times?
A4: Yes, but the number of freeze-thaw cycles should be validated. For enalaprilat, stability has been demonstrated for a minimum of three freeze-thaw cycles when samples are frozen at -20°C and thawed at room temperature.[2] It is recommended to minimize the number of freeze-thaw cycles to prevent any potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Drifting or decreasing this compound peak area over an analytical run. | Instability in the autosampler. | Ensure the autosampler temperature is maintained at the validated temperature (e.g., 4°C). Re-evaluate autosampler stability if the run time exceeds the validated stability period (e.g., > 24 hours). |
| Inconsistent this compound response between samples in the same batch. | Variable bench-top time before processing. | Standardize the sample handling procedure to ensure all samples are kept at room temperature for a similar and validated duration. |
| Low this compound recovery in some samples. | Degradation due to multiple freeze-thaw cycles. | Limit the number of freeze-thaw cycles for each sample. If a sample needs to be re-analyzed, use a fresh aliquot if possible. Validate the stability for the maximum number of freeze-thaw cycles your samples will undergo. |
| Appearance of unknown peaks near the this compound retention time. | Degradation of enalaprilat to diketopiperazine or other byproducts. | Investigate the pH of your extraction solvent and final reconstituted sample. Extreme pH values can accelerate degradation. Ensure the analytical method has sufficient resolution to separate this compound from potential degradants. |
Quantitative Stability Data
The following tables summarize the stability of enalaprilat in human plasma, which can be used as a reliable reference for this compound. The data is adapted from a study by Sultana et al. (2017).[2] The acceptance criteria for stability in bioanalytical assays are typically that the mean concentration at each QC level should be within ±15% of the nominal concentration.
Table 1: Autosampler Stability of Enalaprilat in Processed Plasma Samples at 4°C
| QC Level | Duration | % Nominal Concentration (Mean) | CV (%) |
| Low QC | 24 hours | 98.7 | 3.2 |
| Medium QC | 24 hours | 102.1 | 2.5 |
| High QC | 24 hours | 101.5 | 1.8 |
Table 2: Bench-Top Stability of Enalaprilat in Human Plasma at Ambient Temperature (24 ± 2°C)
| QC Level | Duration | % Nominal Concentration (Mean) | CV (%) |
| Low QC | 8 hours | 99.1 | 2.9 |
| Medium QC | 8 hours | 101.3 | 2.1 |
| High QC | 8 hours | 100.8 | 1.5 |
Table 3: Freeze-Thaw Stability of Enalaprilat in Human Plasma (-20°C to Room Temperature)
| QC Level | Number of Cycles | % Nominal Concentration (Mean) | CV (%) |
| Low QC | 3 | 98.5 | 3.5 |
| Medium QC | 3 | 101.8 | 2.8 |
| High QC | 3 | 101.1 | 2.0 |
Experimental Protocols
The following is a generalized protocol for assessing the stability of this compound in processed samples, based on FDA guidelines for bioanalytical method validation.
Objective: To determine the stability of this compound under various conditions that samples may experience during analysis.
Materials:
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Blank biological matrix (e.g., human plasma)
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This compound stock solution
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Quality Control (QC) samples at low, medium, and high concentrations
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Analytical column and mobile phases for LC-MS/MS analysis
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Validated analytical method for the quantification of this compound
Methodology:
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Preparation of Stability Samples:
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Spike blank biological matrix with this compound to prepare low and high concentration QC samples.
-
-
Bench-Top Stability Assessment:
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Thaw frozen QC samples (low and high concentrations) and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours).
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At the end of the period, process the samples and analyze them along with a freshly prepared calibration curve and freshly thawed QC samples (time zero).
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Calculate the percentage of the nominal concentration remaining.
-
-
Autosampler (Post-Preparative) Stability Assessment:
-
Process a set of QC samples (low and high concentrations).
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Place the processed samples in the autosampler at a controlled temperature (e.g., 4°C).
-
Inject and analyze the samples at various time points (e.g., 0, 12, 24, 48 hours).
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Compare the results to the initial (time zero) analysis.
-
-
Freeze-Thaw Stability Assessment:
-
Use a set of QC samples (low and high concentrations).
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Freeze the samples at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours.
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Thaw the samples completely at room temperature.
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Repeat this freeze-thaw cycle for a specified number of times (e.g., 3 or 5 cycles).
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After the final thaw, process and analyze the samples with a fresh calibration curve and freshly thawed QC samples.
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Acceptance Criteria: For each stability assessment, the mean concentration of the QC samples should be within ±15% of their nominal values, and the coefficient of variation (CV) should not exceed 15%.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Primary degradation pathways relevant to enalaprilat.
References
Potential for ion suppression or enhancement with Enalaprilat D5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for ion suppression or enhancement when using Enalaprilat D5 as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in LC-MS/MS analysis?
A1: Ion suppression and enhancement are types of matrix effects that can significantly impact the accuracy and reproducibility of quantitative LC-MS/MS analyses.[1] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[1]
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Ion Suppression: This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1][2] This can result in an underestimation of the analyte concentration.
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Ion Enhancement: Conversely, ion enhancement is an increase in the analyte's signal intensity due to the influence of matrix components, which can lead to an overestimation of the analyte concentration.[1]
These effects typically happen during the ionization process within the LC-MS interface, where matrix components can compete with the analyte for ionization or alter the chemical and physical properties of the electrospray droplets.
Q2: Is this compound susceptible to ion suppression or enhancement?
A2: Yes, like any analyte, this compound is susceptible to ion suppression or enhancement. Stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard for quantitative bioanalysis because they have nearly identical physicochemical properties to the analyte (Enalaprilat). This means they are expected to experience similar degrees of ion suppression or enhancement as the unlabeled analyte. The key advantage of using a SIL-IS is that it co-elutes with the analyte and can effectively compensate for these matrix effects, thereby improving the accuracy of quantification.
Q3: How can I assess the potential for ion suppression or enhancement for this compound in my assay?
A3: The most common method to evaluate matrix effects is the post-extraction addition method. This involves comparing the response of the analyte (or internal standard) in a blank, extracted matrix to its response in a neat solution (e.g., mobile phase).
A detailed protocol for this assessment is provided in the "Troubleshooting Guides" section below. The matrix effect can be quantified by calculating the Matrix Factor (MF). An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Troubleshooting Guides
Issue: Inconsistent or inaccurate quantification of enalaprilat using this compound.
This guide provides a systematic approach to investigate and mitigate potential ion suppression or enhancement effects.
Step 1: Evaluate the Matrix Effect
The first step is to determine if a matrix effect is present and to quantify its extent.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Assessment
This protocol is adapted from methodologies described for the analysis of enalapril and enalaprilat.
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a concentration representative of what is used in your analytical run (e.g., the working concentration of the internal standard).
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Set B (Post-Extraction Spiked Sample): Extract multiple sources of blank biological matrix (e.g., six different lots of human plasma) using your validated sample preparation method (e.g., protein precipitation or solid-phase extraction). After extraction, spike the resulting blank extract with this compound to the same final concentration as in Set A.
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Set C (Pre-Extraction Spiked Sample): Spike the blank biological matrix with this compound at the target concentration before the extraction process. This set is used to determine recovery.
-
-
Analyze the Samples: Inject the samples from all three sets into the LC-MS/MS system and record the peak areas for this compound.
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Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
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A value > 1 indicates ion enhancement.
-
A value < 1 indicates ion suppression.
-
-
Recovery (RE):
-
RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): To assess how well the internal standard corrects for matrix effects on the analyte (Enalaprilat), you would also perform this experiment for Enalaprilat and calculate:
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IS-Normalized MF = (Matrix Factor of Enalaprilat) / (Matrix Factor of this compound)
-
-
Data Presentation: Example Matrix Effect and Recovery Data
The following table summarizes hypothetical data from a matrix effect experiment for this compound, based on the format found in literature for enalapril and enalaprilat.
| Analyte | Concentration (ng/mL) | Mean Peak Area (Set A - Neat) | Mean Peak Area (Set B - Post-Spiked) | Mean Peak Area (Set C - Pre-Spiked) | Matrix Factor (B/A) | Recovery (%) (C/B)*100 |
| This compound | 50 | 1,250,000 | 1,100,000 | 1,050,000 | 0.88 | 95.5 |
In this example, the Matrix Factor of 0.88 indicates approximately 12% ion suppression for this compound.
Step 2: Mitigate Observed Ion Suppression or Enhancement
If significant matrix effects are identified, consider the following strategies:
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Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering matrix components than protein precipitation.
-
Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts.
-
-
Optimize Chromatographic Conditions:
-
Adjust the mobile phase composition or gradient to achieve better separation between this compound and co-eluting matrix components.
-
Consider using a different stationary phase, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can offer different selectivity.
-
-
Modify Mass Spectrometric Parameters:
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Optimize source parameters (e.g., ion spray voltage, temperature) to minimize the impact of matrix components.
-
Investigate different ionization polarities. Some studies have shown that negative ionization mode may be less susceptible to ion suppression for certain analytes.
-
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
Visualizations
Diagram 1: Workflow for Assessing Matrix Effects
Caption: Workflow for the post-extraction addition method to evaluate matrix effects.
Diagram 2: Decision Tree for Troubleshooting Inaccurate Quantification
Caption: Troubleshooting decision tree for addressing matrix effects in LC-MS/MS assays.
References
Minimizing Enalaprilat D5 degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Enalaprilat D5 during sample preparation for bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, similar to its non-deuterated counterpart enalaprilat, is susceptible to two main degradation pathways:
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Hydrolysis: The ester bond in the parent drug, enalapril, is hydrolyzed to form enalaprilat. While this compound is already the active metabolite, further degradation can occur, particularly at alkaline pH.
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Intramolecular Cyclization (Lactamization): Under acidic conditions and elevated temperatures, enalaprilat can undergo intramolecular cyclization to form a diketopiperazine (DKP) derivative.[1][2][3]
Q2: What are the optimal pH and temperature conditions for storing this compound samples?
A2: To minimize degradation, it is crucial to control both pH and temperature. Enalaprilat demonstrates better stability in the pH range of 2.0 to 7.0.[1] For short-term storage (bench-top), samples should be kept at ambient temperature (around 24 ± 2°C) for no longer than 8 hours.[4] For longer-term storage, freezing at -70°C is recommended. Processed samples in an autosampler should be maintained at a low temperature, for instance, 4°C.
Q3: How does the choice of sample preparation technique affect the stability of this compound?
A3: The two most common sample preparation techniques for enalaprilat analysis are protein precipitation (PPT) and solid-phase extraction (SPE).
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Protein Precipitation (PPT): This is a rapid method but may result in a less clean sample, potentially leaving enzymes active that could degrade the analyte. Using ice-cold acetonitrile for precipitation can help to mitigate enzymatic activity.
-
Solid-Phase Extraction (SPE): This technique provides a cleaner sample extract, which can enhance the stability of the analyte by removing interfering matrix components.
The choice of method depends on the required sensitivity and the complexity of the sample matrix. For both methods, it is essential to work quickly and at low temperatures to minimize degradation.
Q4: Can freeze-thaw cycles impact the stability of this compound in plasma samples?
A4: Yes, repeated freeze-thaw cycles can affect the stability of this compound. Studies on enalaprilat have shown that it remains stable for up to four or five freeze-thaw cycles when stored at -70°C. To avoid potential degradation, it is advisable to aliquot plasma samples into smaller volumes to prevent the need for repeated thawing of the entire sample.
Troubleshooting Guides
Issue 1: Low recovery of this compound in processed samples.
| Possible Cause | Troubleshooting Step |
| Degradation during sample collection and handling | Ensure blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and are immediately placed on ice. Centrifuge at a low temperature to separate plasma as soon as possible. |
| pH-related degradation | Maintain the pH of the sample and any buffers used within a stable range (pH 2.0-7.0). Avoid strongly acidic or alkaline conditions. |
| Temperature-related degradation | Perform all sample preparation steps on ice or at a controlled low temperature. Minimize the time samples are kept at room temperature. |
| Incomplete extraction | Optimize the protein precipitation or SPE protocol. For PPT, ensure the correct ratio of plasma to precipitant (e.g., 1:3 plasma to ice-cold acetonitrile). For SPE, ensure the appropriate cartridge and elution solvents are used. |
Issue 2: Inconsistent results for quality control (QC) samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent timing of sample processing | Standardize the time for each step of the sample preparation workflow for all samples, including QCs. |
| Variability in storage conditions | Ensure all QC samples are stored under the same conditions as the study samples, including the number of freeze-thaw cycles. |
| Degradation in the autosampler | Verify the stability of processed samples in the autosampler at the set temperature. Studies have shown stability for up to 24-54 hours at 4°C or 10°C. |
Quantitative Data Summary
The following tables summarize the stability of enalaprilat under various conditions, which can be considered indicative for this compound.
Table 1: Bench-Top Stability of Enalaprilat in Human Plasma at Room Temperature
| Analyte | Duration (hours) | Mean Recovery (%) | Precision (% CV) | Reference |
| Enalaprilat | 8 | >95% | <15% | |
| Enalaprilat | 11 | 97.31 - 98.78 | 0.64 - 2.50 | |
| Enalaprilat | 24 | Stable | Not Specified |
Table 2: Freeze-Thaw Stability of Enalaprilat in Human Plasma
| Analyte | Number of Cycles | Storage Temperature (°C) | Mean Recovery (%) | Precision (% CV) | Reference |
| Enalaprilat | 4 | -70 | Stable | Not Specified | |
| Enalaprilat | 5 | Not Specified | 99.24 - 99.25 | 1.26 - 1.75 |
Table 3: Autosampler Stability of Processed Enalaprilat Samples
| Analyte | Duration (hours) | Temperature (°C) | Mean Recovery (%) | Precision (% CV) | Reference |
| Enalaprilat | 24 | 4 | >95% | <15% | |
| Enalaprilat | 54 | 10 | 99.71 - 99.87 | 1.31 - 1.81 |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 300 µL of plasma into a clean microcentrifuge tube.
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Add 900 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture vigorously for 10 minutes to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 15 minutes at a low temperature.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
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Thaw frozen plasma samples on ice.
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
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Load the plasma sample onto the conditioned SPE cartridge.
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Wash the cartridge with a suitable solvent to remove interfering substances.
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Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for minimizing this compound degradation.
Caption: Troubleshooting low this compound recovery.
References
- 1. Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enalaprilat D5 Chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Enalaprilat D5 in their chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
A1: Poor peak shape, particularly peak tailing, for this compound is often attributed to several factors stemming from its chemical structure. Enalaprilat is a di-acid, making it susceptible to secondary interactions with the stationary phase. The most common causes include:
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Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar functional groups of this compound, leading to peak tailing.[1]
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Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of this compound. If the pH is not optimal, it can lead to multiple analyte forms in equilibrium, resulting in broadened or misshapen peaks.[2]
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Metal Chelation: The dicarboxylate structure of Enalaprilat can chelate with metal ions present in the HPLC system, such as in the stainless steel components (frits, tubing) or the stationary phase itself. This can cause significant peak tailing.
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Column Temperature: Inconsistent or suboptimal column temperature can affect the kinetics of the separation, including the potential for on-column isomerization, which can impact peak shape.[2]
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Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, particularly fronting.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH directly influences the ionization state of the two carboxylic acid groups and the secondary amine in the this compound molecule. To achieve a good peak shape, it is crucial to maintain a consistent ionization state. For reversed-phase chromatography, a low pH (typically around 2.2-3.0) is often employed to suppress the ionization of the carboxylic acid groups, which minimizes secondary interactions with the stationary phase and generally results in a sharper, more symmetrical peak.[3][4]
Q3: Can the column temperature influence the peak shape of this compound?
A3: Yes, column temperature is a critical parameter. Elevated temperatures (e.g., 50-65°C) can improve peak shape for this compound. This is due to several factors, including increased mass transfer kinetics, reduced mobile phase viscosity, and potentially overcoming on-column conformational isomerization that can lead to peak broadening. Studies have shown that at higher temperatures and low pH, Enalaprilat gives a narrow, sharp peak.
Q4: What is metal chelation and how can it be prevented when analyzing this compound?
A4: Metal chelation occurs when the dicarboxylate functional groups of this compound bind to trace metal ions (e.g., iron, chromium) present in the HPLC system. This interaction can lead to severe peak tailing. To prevent this, a metal-chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can be added to the mobile phase at a low concentration (e.g., 5-10 µM). This will bind to the metal ions, preventing them from interacting with the analyte.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Caption: A logical workflow for troubleshooting peak tailing.
1. Mobile Phase pH Optimization
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Objective: To determine the optimal mobile phase pH for symmetrical peak shape.
-
Protocol:
-
Prepare mobile phases with identical organic modifier and buffer concentrations but with different pH values (e.g., pH 2.2, 2.5, 2.8, 3.0). Use a suitable buffer such as phosphate.
-
Equilibrate the column with the first mobile phase (pH 2.2) until a stable baseline is achieved.
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Inject a standard solution of this compound and record the chromatogram.
-
Calculate the USP tailing factor or asymmetry factor for the peak.
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Repeat steps 2-4 for each of the other mobile phase pH values.
-
Compare the peak shapes obtained at different pH values to identify the optimal pH.
-
2. Mitigating Secondary Silanol Interactions
-
Objective: To minimize peak tailing caused by interactions with the stationary phase.
-
Protocol:
-
Use a Modern, High-Purity Silica Column: Employ a column with a highly inert stationary phase and effective end-capping to reduce the number of accessible silanol groups.
-
Mobile Phase Additive: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v) to block the active silanol sites.
-
Increase Ionic Strength: Increasing the buffer concentration in the mobile phase can sometimes help to shield the silanol interactions.
-
3. Preventing Metal Chelation
-
Objective: To eliminate peak tailing due to the chelation of this compound with metal ions.
-
Protocol:
-
System Passivation: Flush the entire HPLC system (with the column removed) with a solution of 5-10 µM EDTA in the mobile phase to remove any existing metal ion contamination.
-
Mobile Phase Additive: Add 5-10 µM EDTA to your regular mobile phase for the analysis. This will continuously chelate any metal ions that may leach from the system components.
-
Use a Bio-inert or PEEK-lined Column: If metal chelation is a persistent issue, consider using a column with a PEEK-lined or other bio-inert hardware to minimize contact of the sample with stainless steel.
-
Guide 2: Addressing Peak Fronting and Splitting
Caption: A logical workflow for troubleshooting peak fronting or splitting.
1. Sample Solvent and Injection Volume Optimization
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Objective: To ensure compatibility between the sample solvent and the mobile phase and to avoid column overload.
-
Protocol:
-
Solvent Matching: Dissolve the this compound standard in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent.
-
Injection Volume Reduction: Sequentially reduce the injection volume (e.g., from 10 µL to 5 µL, then to 2 µL) while keeping the concentration constant.
-
Concentration Reduction: Prepare a series of dilutions of the sample and inject a constant volume.
-
Observe the peak shape at each step to determine if the issue is resolved.
-
2. Column Integrity Check
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Objective: To rule out physical damage to the column as a cause of poor peak shape.
-
Protocol:
-
Reverse and Flush: Disconnect the column, reverse its direction, and flush it with the mobile phase to a waste container. This may dislodge any particulate matter on the inlet frit.
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Install a New Column: If the problem persists, replace the column with a new one of the same type to see if the issue is column-related.
-
Data Presentation
The following tables summarize the expected qualitative and quantitative effects of key chromatographic parameters on the peak shape of this compound.
Table 1: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Expected USP Tailing Factor | Peak Shape Description |
| < 2.0 | > 1.5 | Potential for increased tailing due to secondary interactions. |
| 2.2 | ~1.2 | Generally good, symmetrical peak shape. |
| 2.5 | ~1.3 | Acceptable peak shape. |
| 3.0 | ~1.4 | Increased potential for tailing as carboxylic acids begin to ionize. |
| > 4.0 | > 1.8 | Significant peak tailing is likely due to ionization. |
Table 2: Effect of Column Temperature on Peak Tailing
| Column Temperature (°C) | Expected USP Tailing Factor | Peak Shape Description |
| 25 | > 1.5 | Broader peak with noticeable tailing. |
| 40 | ~1.4 | Improved peak shape and symmetry. |
| 50 | ~1.2 | Sharper, more symmetrical peak. |
| 65 | < 1.2 | Optimal peak shape, narrow and symmetrical. |
Table 3: Effect of Mobile Phase Additives on Peak Tailing
| Additive | Concentration | Expected USP Tailing Factor | Mechanism of Improvement |
| None | - | > 1.5 | Baseline condition with potential for tailing. |
| Triethylamine (TEA) | 0.1% v/v | ~1.2 | Masks active silanol sites on the stationary phase. |
| EDTA | 5-10 µM | ~1.2 | Chelates metal ions in the system, preventing interaction with the analyte. |
Signaling Pathways and Logical Relationships
The chemical structure of this compound and its interaction with the chromatographic system determine its peak shape. The following diagram illustrates these relationships.
Caption: Factors influencing this compound peak shape.
References
- 1. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 2. Effect of column temperature on the behaviour of some angiotensin converting enzyme inhibitors during high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 4. ijpbs.com [ijpbs.com]
Enalaprilat D5 interference from co-eluting compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Enalaprilat-d5, particularly interference from co-eluting compounds during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is Enalaprilat-d5 and what is its primary application?
Enalaprilat-d5 is a deuterated stable isotope-labeled form of Enalaprilat. Its primary and critical application is as an internal standard (IS) for the highly accurate quantification of enalapril and its active metabolite, enalaprilat, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they share nearly identical chemical and physical properties with the analyte, allowing for correction of variability during sample preparation and analysis.[3]
Q2: What are the common analytical challenges when using Enalaprilat-d5?
The most common challenges include:
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Co-elution with endogenous matrix components: This can lead to ion suppression or enhancement, affecting the accuracy and precision of the measurement.
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Interference from metabolites of enalapril: Besides enalaprilat, enalapril is metabolized into other compounds that can potentially co-elute with Enalaprilat-d5.
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Interference from co-administered drugs: Patients are often on multiple medications, and these compounds or their metabolites can interfere with the analysis.
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Degradation of enalapril: Enalapril can degrade under certain conditions, and these degradation products may interfere with the analysis.[3][4]
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Isotopic crosstalk: This occurs when the signal from the analyte contributes to the signal of the internal standard, or vice versa.
Q3: What are the known degradation products of Enalapril that could potentially interfere?
Forced degradation studies have shown that enalapril can degrade into several products, including:
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Enalaprilat: The primary active metabolite.
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Diketopiperazine derivative: A major degradation product formed under neutral and acidic conditions.
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Other oxidation and hydrolysis products.
These degradation products can have similar polarities and chromatographic behavior to enalaprilat, leading to potential co-elution.
Troubleshooting Guides
Issue 1: Unexpected Peaks or High Background in the Enalaprilat-d5 Channel
This issue can be caused by contamination or the presence of an interfering compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks.
Detailed Steps:
-
Inject a blank solvent: This will help determine if the contamination is from the LC-MS system itself. If a peak is observed, the system needs to be cleaned.
-
Inject a blank matrix sample: If the blank solvent is clean, inject a matrix sample (e.g., plasma from a drug-naive subject) to check for endogenous interferences.
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Optimize sample preparation: If matrix interference is present, consider more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
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Modify chromatographic conditions: Adjusting the mobile phase composition, gradient, or column chemistry can help resolve the interfering peak from Enalaprilat-d5.
Issue 2: Poor Peak Shape or Tailing for Enalaprilat-d5
Poor peak shape can affect integration and the accuracy of quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Column Health: Ensure the analytical column is not old or contaminated. Flushing the column or replacing it may be necessary.
-
Mobile Phase pH: Enalaprilat is an acidic compound, and the mobile phase pH can significantly impact its peak shape. A lower pH (e.g., around 3) often results in better peak shape.
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Sample Solvent: The composition of the solvent used to reconstitute the sample after extraction should be as close as possible to the initial mobile phase composition to avoid peak distortion.
Issue 3: Inconsistent Internal Standard Response
High variability in the Enalaprilat-d5 peak area across a batch can compromise the validity of the results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Detailed Steps:
-
Sample Preparation Consistency: Ensure that the internal standard is added accurately and consistently to all samples. Verify the precision of pipettes and the consistency of evaporation and reconstitution steps.
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Matrix Effects: Different patient samples can have varying levels of matrix components, leading to differential ion suppression or enhancement. A post-column infusion experiment can help diagnose this.
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LC-MS System Stability: Check for any issues with the autosampler, pump, or mass spectrometer source that could lead to inconsistent injection volumes or ionization.
Experimental Protocols
Protocol 1: Identification of Co-eluting Metabolites
This protocol uses high-resolution mass spectrometry to identify potential interfering metabolites.
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Sample Preparation: Pool plasma samples from patients treated with enalapril. Perform a protein precipitation followed by solid-phase extraction to concentrate the analytes.
-
LC-HRMS Analysis: Analyze the extracted sample using an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Scrutinize the data for masses corresponding to potential metabolites of enalapril, such as glucuronides (M+176 Da) or oxidation products (M+16 Da), that elute close to the retention time of Enalaprilat-d5.
Protocol 2: Resolving Co-elution through Chromatographic Optimization
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Initial Assessment: Analyze a sample known to contain the interference and Enalaprilat-d5 using the current LC method.
-
Gradient Modification: Systematically vary the gradient slope. A shallower gradient can often improve the resolution between closely eluting peaks.
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Mobile Phase pH Adjustment: As enalapril and its metabolites are ionizable, adjusting the pH of the aqueous mobile phase can alter their retention times and selectivity.
-
Column Chemistry: If resolution cannot be achieved by modifying the mobile phase, consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
Quantitative Data
Table 1: Typical Mass Spectrometric Parameters for Enalaprilat and Enalaprilat-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Enalaprilat | 349.2 | 206.1 |
| Enalaprilat-d5 | 354.2 | 211.2 |
Note: These values may vary slightly depending on the instrument and source conditions.
Table 2: Potential Co-administered Drugs with Enalapril
| Drug Class | Examples | Potential for Interference |
| Diuretics | Hydrochlorothiazide, Furosemide | High - often co-administered and may have overlapping chromatographic retention. |
| Calcium Channel Blockers | Nifedipine, Amlodipine | Moderate - depends on the specific drug and its metabolic profile. |
| Beta-blockers | Metoprolol, Atenolol | Low to Moderate - generally have different chemical properties but should be considered. |
| NSAIDs | Ibuprofen, Naproxen | Moderate - can be taken concurrently and may interfere. |
This technical support center provides a starting point for troubleshooting issues related to Enalaprilat-d5 interference. For specific and complex issues, further investigation and consultation with analytical experts are recommended.
References
Technical Support Center: Troubleshooting Enalaprilat D5 Signal Variability in Mass Spectrometry
Welcome to the technical support center for Enalaprilat D5 analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with signal variability of the deuterated internal standard, this compound, in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound signal variability in LC-MS analysis?
Signal variability for this compound can stem from several factors throughout the analytical process. The most common culprits include:
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Sample Preparation Inconsistencies: Errors during the extraction of Enalaprilat from the biological matrix can lead to variable recovery of both the analyte and the internal standard.[1] Inconsistent spiking of the internal standard is also a frequent source of error.[1]
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inconsistent signal intensity.[1][2]
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Chromatographic Issues: Poor peak shape, shifting retention times, or inadequate separation of Enalaprilat from matrix components can all contribute to signal instability.[1] Deuterated standards may also elute slightly earlier than their non-deuterated counterparts, which can expose them to different matrix effects if the chromatography is not optimized.
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Instrumental Problems: Issues such as a dirty ion source, inconsistent injector performance, or a failing LC column can cause signal fluctuations.
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Internal Standard Integrity: Degradation of the this compound standard during storage or sample processing can lead to a consistently low signal. Additionally, the position of the deuterium labels on the molecule is crucial; labels on chemically labile sites can be prone to hydrogen-deuterium (H/D) exchange.
Q2: My this compound signal is consistently low across all samples. What should I investigate first?
A consistently low signal for the internal standard often points to a problem with the standard itself or a systematic issue in the preparation or analytical method. Here’s a step-by-step approach to troubleshooting:
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Verify the Internal Standard Solution: Check the concentration and integrity of your this compound working solution. It may have been prepared incorrectly or degraded over time. Prepare a fresh solution from the stock to see if the signal improves.
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Assess Storage Conditions: Ensure that the this compound stock and working solutions have been stored under the recommended conditions to prevent degradation. Enalapril and its metabolite Enalaprilat can be unstable in solution under certain pH and temperature conditions.
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Optimize Ion Source Parameters: The settings of the ion source, such as temperature and gas flows, are critical for efficient ionization. These parameters should be optimized specifically for this compound.
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Check for H/D Exchange: Although less common for stable-labeled compounds, H/D exchange can occur under harsh pH or high-temperature source conditions. Review the labeling position on your this compound and consider if your analytical conditions could be promoting this exchange.
Q3: The signal for this compound is present, but highly variable between injections of the same sample. What does this indicate?
High variability in replicate injections of the same sample typically points to an issue with the LC-MS system itself, rather than the sample preparation. Potential causes include:
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Autosampler Malfunction: Inconsistent injection volumes from a faulty autosampler can lead to significant signal variation. An injection precision test is recommended to diagnose this issue.
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Ion Source Instability: A dirty or contaminated ion source can result in an unstable spray and fluctuating signal. Regular cleaning and maintenance of the ion source are crucial.
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LC System Issues: Problems within the liquid chromatography system, such as a blocked column or pump malfunctions, can cause pressure fluctuations and inconsistent delivery of the sample to the mass spectrometer.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects are a primary cause of signal variability for this compound. This guide provides a systematic approach to identifying and addressing them.
Step 1: Initial Assessment
A post-column infusion experiment is a definitive way to visualize regions of ion suppression or enhancement in your chromatogram.
Experimental Protocol: Post-Column Infusion
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Prepare a solution of this compound at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL) in a solvent compatible with your mobile phase.
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Set up the LC-MS system with the analytical column and mobile phase conditions used in your assay.
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Use a T-junction to introduce the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer.
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Allow the system to equilibrate until a stable baseline for the this compound signal is observed.
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Inject a blank matrix sample (e.g., extracted plasma from a source known to be free of the analyte).
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Monitor the this compound signal. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.
Step 2: Mitigation Strategies
If significant matrix effects are observed at or near the retention time of this compound, consider the following strategies:
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Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
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Optimize Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.
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Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also compromise the sensitivity for Enalaprilat.
Guide 2: Addressing Chromatographic Problems
Poor chromatography can lead to inaccurate and imprecise results. This guide outlines steps to troubleshoot common chromatographic issues affecting this compound.
Problem: Peak Tailing or Splitting
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Cause: This can be due to column degradation, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.
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Solution:
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Replace the column with a new one of the same type.
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Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.
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Check for and remove any blockages in the system.
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Problem: Retention Time Shifts
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Cause: Inconsistent mobile phase composition, temperature fluctuations, or column aging can cause retention times to drift.
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Solution:
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Prepare fresh mobile phase and ensure it is thoroughly mixed.
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Use a column oven to maintain a constant temperature.
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Monitor system pressure; significant changes can indicate a leak or blockage.
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Quantitative Data Summary
The following tables summarize typical parameters used in the analysis of Enalaprilat. These values can serve as a starting point for method development and troubleshooting.
Table 1: Example LC-MS/MS Parameters for Enalaprilat and this compound
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.8 mL/min | |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | |
| MRM Transition (Enalaprilat) | m/z 349 → 206 | |
| MRM Transition (this compound) | m/z 354.20 → 211.20 | |
| Ion Spray Voltage | 5500 V | |
| Temperature | 550°C | |
| Declustering Potential (DP) | 70 V |
Table 2: Sample Preparation Techniques and Reported Recoveries
| Extraction Method | Analyte | Mean Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Enalaprilat | 90.85 | |
| Liquid-Liquid Extraction (LLE) | Enalaprilat | 24 | |
| Protein Precipitation | Enalaprilat | Not specified, but noted as an improvement over LLE |
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting this compound signal variability.
Caption: A logical workflow for troubleshooting this compound signal variability.
Caption: Workflow for a post-column infusion experiment to detect matrix effects.
References
Enalaprilat D5 stability under different pH and temperature conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of Enalaprilat D5 under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. As a deuterated analog of Enalaprilat, its stability profile is considered comparable to the unlabeled compound. Enalaprilat is a hydrolysis product of its prodrug, Enalapril. Studies on Enalapril Maleate show that it is susceptible to hydrolytic degradation, with the rate and pathway being highly pH-dependent.[1][2][3]
Q2: What are the expected degradation products of this compound?
A2: The principal degradation of the parent drug, Enalapril, involves two main pathways:
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Hydrolysis: The ester group of Enalapril is hydrolyzed to form Enalaprilat. This reaction is particularly prominent in basic conditions.[1][4]
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Intramolecular Cyclization: Enalapril can undergo intramolecular cyclization to form a diketopiperazine (DKP) derivative. This degradation pathway is more significant in acidic media (pH < 5).
Since Enalaprilat is already the hydrolyzed form of Enalapril, its primary degradation pathway under harsh conditions would likely involve further breakdown of the dipeptide structure, though specific data on Enalaprilat degradation products is less common in the literature than for its parent compound, Enalapril.
Q3: How does pH affect the stability of this compound?
A3: Based on studies of Enalapril Maleate, the pH of the solution is a critical factor in its degradation, which leads to the formation of Enalaprilat. The degradation of Enalapril is significant in both acidic and basic conditions. Alkaline conditions strongly favor the hydrolysis of Enalapril to Enalaprilat. Conversely, acidic conditions tend to promote the formation of the diketopiperazine degradant. The maximum stability of Enalapril Maleate in solution is observed at approximately pH 3. Therefore, it can be inferred that the stability of this compound will also be pH-dependent.
Q4: What is the impact of temperature on the stability of this compound?
A4: Elevated temperatures accelerate the degradation of Enalapril and, by extension, will affect the stability of this compound. Forced degradation studies on Enalapril Maleate are often conducted at elevated temperatures (e.g., 40°C, 50°C, 80°C) to accelerate the degradation process and identify potential degradation products. For long-term storage, this compound is typically recommended to be stored at -20°C or -80°C to minimize degradation.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my chromatogram when analyzing this compound.
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Possible Cause 1: Degradation due to improper storage.
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Solution: Ensure that this compound stock solutions and samples are stored at the recommended low temperatures (-20°C or -80°C) and protected from light. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 2: pH-induced degradation.
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Solution: Check the pH of your sample and mobile phase. Extreme pH values can lead to the degradation of this compound. If possible, adjust the pH to a range where the molecule is more stable.
-
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Possible Cause 3: Contamination.
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Solution: Verify the purity of your solvents and reagents. Ensure that all glassware and equipment are thoroughly cleaned to avoid cross-contamination.
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Issue: I am seeing a decrease in the concentration of this compound in my samples over a short period at room temperature.
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Possible Cause: Room temperature instability.
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Solution: this compound is not stable for extended periods at room temperature. It is crucial to minimize the time samples are kept at ambient temperature. Prepare samples immediately before analysis or keep them in a cooled autosampler. For any short-term storage, refrigeration (2-8°C) is preferable to room temperature.
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Data on Enalapril Maleate Degradation
| Stress Condition | Temperature | Duration | Percent Enalapril Remaining | Primary Degradation Product(s) |
| 0.1 N HCl (Acidic Hydrolysis) | 80°C | 24 hours | 80.4% | Enalaprilat, Diketopiperazine |
| Water (Neutral Hydrolysis) | 80°C | 24 hours | 95.2% | Enalaprilat, Diketopiperazine |
| 0.1 N NaOH (Alkaline Hydrolysis) | 60°C | 30 minutes | 7.5% | Enalaprilat |
| Oxidative (3% H₂O₂) | Room Temp | - | Stable | - |
| Dry Heat | 70°C | 27 days | No decomposition | - |
| Photolytic (Aqueous solution) | - | 7 days | Slight degradation | Enalaprilat |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from forced degradation studies of Enalapril Maleate.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 80°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 30 minutes.
- Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at 80°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
- Thermal Degradation: Place the solid this compound powder in a hot air oven at 70°C for 24 hours.
- Photolytic Degradation: Expose a solution of this compound (100 µg/mL in water) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
3. Sample Analysis:
- After the specified stress period, cool the samples to room temperature.
- Neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze the samples using a stability-indicating HPLC method. A common method involves a C18 column with a mobile phase of acetonitrile and a phosphate buffer (pH ~3) and UV detection at 210 nm.
Visualizations
Caption: Degradation pathways of the parent drug Enalapril.
Caption: Workflow for a forced degradation study of this compound.
References
Validation & Comparative
Enalaprilat D5: A Comparative Guide to Purity and Analytical Standards
For researchers and drug development professionals, the quality and purity of analytical standards are paramount. This guide provides a comprehensive comparison of Enalaprilat D5, a deuterated internal standard for the ACE inhibitor Enalaprilat, focusing on its certificate of analysis, purity assessment, and comparison with other analytical alternatives.
Certificate of Analysis: Typical Specifications
While a specific Certificate of Analysis (CoA) for a single batch of this compound is proprietary to the manufacturer, a typical CoA will include the following key information. The data presented here is a composite representation based on information from various suppliers.[1][2] this compound is commonly used as an internal standard in analytical and pharmacokinetic research.[3]
| Parameter | Typical Specification |
| Chemical Name | ((S)-1-Carboxy-3-(phenyl-d5)propyl)-L-alanyl-L-proline |
| CAS Number | 349554-00-3 |
| Molecular Formula | C₁₈H₁₉D₅N₂O₅ |
| Molecular Weight | 353.4 g/mol |
| Purity (by HPLC) | >95%[4] |
| Isotopic Purity | Typically ≥98% Deuterium incorporation |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol |
| Storage | -20°C[4] |
Purity Assessment: Experimental Protocols
The purity of this compound and the quantification of Enalaprilat in various samples are primarily determined using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a widely used technique for assessing the purity of pharmaceutical standards and identifying any related impurities.
Experimental Protocol:
A common approach involves a reversed-phase HPLC method.
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Instrumentation : A standard HPLC system equipped with a UV detector.
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Column : Grace Platinum C8 EPS column (4.6 mm i.d. X 250 mm, 5 µm) or a similar C18 column (e.g., ZORBAX Eclipse XDB-C18).
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Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mmol phosphate buffer adjusted to pH 2.2) and an organic solvent like acetonitrile. A typical composition could be acetonitrile and phosphate buffer at pH 3.0.
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Flow Rate : Typically around 1.0 to 2.0 mL/min.
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Detection : UV detection at 215 nm.
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Temperature : Column oven temperature can be maintained at ambient temperature or elevated, for instance, at 55°C.
The specificity of the method is established by demonstrating that there is no interference from placebo and potential degradation products.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of this compound.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS is the gold standard for the accurate quantification of Enalapril and its active metabolite, Enalaprilat, in biological matrices, where this compound serves as an internal standard.
Experimental Protocol:
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Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer.
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Sample Preparation : Protein precipitation is a common method for extracting the analytes from plasma samples. This involves adding a solvent like ice-cold acetonitrile to the plasma sample containing the internal standard (this compound), followed by vortexing and centrifugation.
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Chromatographic Conditions :
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Column : A C18 analytical column (e.g., 50 mm × 3 mm, 5 µm).
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Mobile Phase : A gradient system using 0.1% formic acid in water and 0.1% formic acid in methanol is often employed.
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Flow Rate : A typical flow rate is 0.5 mL/min.
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-
Mass Spectrometry :
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Ionization : Positive electrospray ionization (ESI+).
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Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions for Enalaprilat and this compound are monitored. For example, m/z 349 → 206 for Enalaprilat and m/z 354.20 → 211.20 for this compound.
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Signaling Pathway for LC-MS/MS Quantification
Caption: LC-MS/MS Quantification of Enalaprilat using this compound.
Comparison with Alternatives
The primary role of this compound is as an internal standard for the quantitative analysis of Enalaprilat. The ideal internal standard is a stable, isotopically labeled version of the analyte.
| Standard | Application | Advantages | Disadvantages |
| This compound | Internal Standard for LC-MS/MS | - Co-elutes with the analyte, correcting for matrix effects and variations in sample preparation and instrument response.- High mass difference from the unlabeled analyte prevents isotopic crosstalk. | - Higher cost compared to non-labeled standards. |
| Non-labeled Enalaprilat | External Standard, Calibrator | - Lower cost. | - Does not account for matrix effects or variability in sample processing, potentially leading to less accurate quantification in complex matrices. |
| Other ACE Inhibitor Analogs | Potential Internal Standards | - May be lower cost than a deuterated standard. | - Different chromatographic behavior and ionization efficiency compared to Enalaprilat can lead to inaccurate quantification. |
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Enalaprilat Using Enalaprilat D5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enalaprilat D5 as an internal standard in the bioanalysis of enalaprilat, its active metabolite, against other commonly used internal standards. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows and logical relationships to aid in the selection of the most appropriate internal standard for bioanalytical method development and cross-validation.
Introduction to Bioanalytical Method Validation and the Role of Internal Standards
The accurate quantification of drugs and their metabolites in biological matrices is a critical aspect of drug development. Bioanalytical method validation ensures that a particular method is reliable for its intended purpose.[1] A key component of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard (IS). An ideal IS is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variability during the analytical process, including sample preparation and instrument response.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in bioanalysis. They share a high degree of chemical and physical similarity with the analyte, ensuring they behave almost identically during extraction, chromatography, and ionization, thus providing the most accurate and precise quantification.
Cross-validation is the process of comparing two bioanalytical methods to determine if they provide comparable results. This is essential when data from different methods or laboratories are combined or compared within a single study or across different studies.[1][2][3]
Performance Comparison of this compound and Alternative Internal Standards
While this compound is widely regarded as the optimal internal standard for enalaprilat analysis due to its structural identity with the analyte, other compounds have been successfully used. This section compares the performance of this compound with common alternatives based on reported validation data.
Data Presentation: Comparison of Internal Standards for Enalaprilat Bioanalysis
| Internal Standard | Analyte(s) | Sample Preparation | Key Performance Parameters | Reference |
| This compound | Enalaprilat | Solid-Phase Extraction | Linearity: 0.506-161.5 ng/mL (r² > 0.99)Accuracy: Not explicitly statedPrecision: 1.29% to 3.87%Recovery: 90.85% | [4] |
| Benazepril | Enalapril, Enalaprilat | Not specified | Not specified in comparative context | |
| Lisinopril-d5 | Lisinopril | Protein Precipitation | Accuracy: -13.7% to 13.2%Precision: 1.1% to 10.5%Recovery: Within acceptable limits | |
| Tolbutamide | Enalapril, Enalaprilat | Protein Precipitation | Linearity: 1–500 ng/mlAccuracy: Not explicitly statedPrecision: Not explicitly statedRecovery: 94.2% to 98.8% |
Note: The data presented is compiled from different studies and does not represent a direct head-to-head comparison under the same experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the bioanalysis of enalaprilat using this compound as the internal standard and outlines a protocol for the cross-validation of this method against a method using an alternative internal standard.
Bioanalytical Method for Enalaprilat using this compound
This protocol is based on a validated LC-MS/MS method.
1. Sample Preparation (Solid-Phase Extraction)
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Pre-condition an Oasis HLB solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
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Load 0.5 mL of human plasma sample, previously spiked with this compound solution.
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Wash the cartridge with 1 mL of 5% methanol in water.
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Elute the analytes with 1 mL of methanol.
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Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
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HPLC System: Agilent 1200 series or equivalent
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Column: Zorbax Eclipse C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: Acetonitrile and 0.1% formic acid in water (65:35 v/v)
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Flow Rate: 0.8 mL/min
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Injection Volume: 10 µL
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Column Temperature: 40°C
3. Mass Spectrometric Conditions
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Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
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Ionization Mode: Electrospray Ionization (ESI) in positive mode
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Multiple Reaction Monitoring (MRM) Transitions:
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Enalaprilat: m/z 349.2 → 206.1
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This compound: m/z 354.2 → 211.1
-
-
Key Parameters:
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IonSpray Voltage: 5500 V
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Temperature: 500°C
-
Collision Gas: Nitrogen
-
Cross-Validation Protocol: this compound vs. Alternative Internal Standard
This protocol is designed to compare the performance of two different internal standards for the analysis of enalaprilat, in line with regulatory guidance.
1. Study Design
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Select a set of at least 20 incurred human plasma samples from a clinical study where subjects were administered enalapril.
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The concentration of these samples should cover the entire calibration range.
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Prepare two sets of calibration standards and quality control (QC) samples (low, medium, and high concentrations).
2. Sample Analysis
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Method A (Reference): Analyze one aliquot of each incurred sample, calibration standards, and QCs using the validated bioanalytical method with This compound as the internal standard.
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Method B (Comparator): Analyze a second aliquot of each incurred sample, the second set of calibration standards, and QCs using the validated bioanalytical method with the alternative internal standard (e.g., benazepril).
3. Data Analysis and Acceptance Criteria
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Calculate the concentration of enalaprilat in all samples for both methods.
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For the QC samples, the accuracy of the back-calculated concentrations should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).
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For the incurred samples, the percentage difference between the values obtained by the two methods should be calculated for each sample. At least 67% of the samples should have a percentage difference within ±20% of the mean of the two values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Bioanalytical workflow for enalaprilat quantification.
Caption: Logical workflow for cross-validation of two methods.
References
Comparison of Enalaprilat D5 with other internal standards for enalapril analysis
In the quantitative bioanalysis of the antihypertensive drug enalapril and its active metabolite enalaprilat, the choice of a suitable internal standard (IS) is critical for developing a robust and reliable analytical method. While various compounds have been utilized, the stable isotope-labeled analog, Enalaprilat D5, is widely considered the gold standard. This guide provides a comprehensive comparison of this compound with other commonly used internal standards, supported by experimental data from various studies.
Superior Performance of Stable Isotope-Labeled Internal Standards
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, to accurately correct for any variability.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are the preferred choice as they exhibit nearly identical physicochemical properties to the analyte, leading to the most accurate and precise quantification.[1] this compound, a deuterated form of enalaprilat, co-elutes with the analyte and compensates for matrix effects and variations in instrument response, ensuring high-quality data.[2][3][4]
Comparison of this compound with Other Internal Standards
While this compound is the ideal choice, other structurally similar compounds and even unrelated drugs have been successfully employed as internal standards in enalapril and enalaprilat analysis. The selection often depends on the analytical platform, sample matrix, and availability of the standard. The following table summarizes the performance of this compound and its alternatives based on published literature.
| Internal Standard | Analyte(s) | Analytical Method | Sample Matrix | Key Performance Metrics | Reference |
| Enalapril-d5 / this compound | Enalapril, Enalaprilat | LC-MS/MS | Human Plasma | Considered the "gold standard" for its similar physicochemical properties to the analyte, providing the most accurate correction for analytical variability. | |
| Benazepril | Enalapril, Enalaprilat | LC-MS/MS | Human Plasma | Structurally related ACE inhibitor, making it a suitable alternative. Linearity: 1-100 ng/mL for enalapril and enalaprilat; Recovery: 81% (enalapril), 85% (enalaprilat), 87% (benazepril). | |
| Tolbutamide | Enalapril, Enalaprilat | LC-MS/MS | Human Plasma | A sulfonylurea drug demonstrated to be a suitable IS. Linearity: 1 ng/mL (LLOQ); Retention Times: Enalapril (2.13 min), Enalaprilat (2.09 min), Tolbutamide (2.23 min). | |
| Felodipine | Enalapril, Enalaprilat, Nitrendipine, Hydrochlorothiazide | LC-MS/MS | Human Plasma | Used in a method for simultaneous determination of multiple antihypertensives. Linearity: 1-200 ng/mL (Enalapril), 20-500 ng/mL (Enalaprilat). | |
| Captopril | Enalapril, Enalaprilat | HPLC/MS | Blood Plasma | Another ACE inhibitor used as an IS. Linearity: 0.5-200 ng/ml; Detection Limit: 0.1 ng/ml for both enalapril and enalaprilat. | |
| Hydroflumethiazide | Enalapril, Enalaprilat, Hydrochlorothiazide | LC-MS/MS | Human Serum | Used in a validated method for simultaneous quantification. Linearity: 0.50 – 500 ng/ml; Recovery: >70% for all analytes. |
Experimental Protocols
A typical bioanalytical method for the quantification of enalapril and enalaprilat in human plasma using an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Protein Precipitation
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To a 100 µL aliquot of human plasma, add 25 µL of the internal standard working solution (e.g., this compound at a suitable concentration).
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Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
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Vortex the mixture for 5-10 minutes.
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Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
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Chromatographic Column: A C18 column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.
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Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., 0.1% formic acid) is typical.
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Flow Rate: A flow rate of 0.5 mL/min is often employed.
-
Injection Volume: 10 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode is generally used.
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MRM Transitions:
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Enalapril: m/z 377.1 → 234.1
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Enalaprilat: m/z 349.2 → 206.1
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Enalapril-d5: Predicted m/z 382.2 → 239.2
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Enalaprilat-d5: Predicted m/z 354.1 → 211.1
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Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the bioanalysis of enalapril using an internal standard.
Caption: Experimental workflow for enalapril analysis.
Conclusion
The selection of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods for enalapril and enalaprilat. While several compounds can be used, the stable isotope-labeled internal standard, this compound, is the superior choice due to its ability to closely mimic the behavior of the analyte, thereby providing the most accurate correction for analytical variability. When this compound is not available, structurally similar ACE inhibitors like benazepril can serve as suitable alternatives. The provided experimental protocol offers a solid foundation for researchers to develop and validate a robust method for the quantification of enalapril and its active metabolite.
References
Validation of an LC-MS/MS Method for Enalapril Using Enalaprilat D5: A Comparative Guide
This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of enalapril and its active metabolite, enalaprilat, using Enalaprilat D5 as an internal standard. The performance of this method is compared with other published methods that utilize different internal standards. This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of enalapril.
Introduction
Enalapril is a prodrug that is converted in the body to its active form, enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1] Accurate and reliable quantification of enalapril and enalaprilat in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. LC-MS/MS has become the preferred method for this purpose due to its high sensitivity, selectivity, and speed.[2]
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS bioanalysis.[3][4] A SIL-IS, such as this compound, has nearly identical physicochemical properties to the analyte, ensuring that it effectively compensates for variability during sample preparation and instrument analysis, leading to more accurate and precise results.[3] This guide details a method utilizing this compound and compares it to methods employing alternative internal standards like Enalapril D5, tolbutamide, and sitagliptin.
Experimental Protocols
A detailed methodology for a representative LC-MS/MS method for the simultaneous determination of enalapril and enalaprilat in human plasma is outlined below.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting enalapril and enalaprilat from plasma samples.
-
To 300 µL of human plasma in a microcentrifuge tube, add the internal standard solution containing this compound.
-
Add 900 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 10 minutes.
-
Centrifuge the sample at 10,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or autosampler vial for analysis by LC-MS/MS.
2. Liquid Chromatography
-
Column: A C18 column, such as the Zorbax Eclipse (150 × 4.6 mm, 5 µm), is commonly used for the separation of enalapril and enalaprilat.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid in water (e.g., 65:35, v/v) is effective.
-
Flow Rate: A typical flow rate is 0.800 mL/minute.
-
Injection Volume: 20 µL of the extracted sample is injected into the LC system.
-
Column Temperature: Maintained at ambient temperature.
-
Autosampler Temperature: Maintained at 10°C to ensure sample stability.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
MRM Transitions:
-
Enalapril: m/z 377.1 → 234.1
-
Enalaprilat: m/z 349.2 → 206.1
-
This compound: m/z 354.2 → 211.2
-
-
Instrument Parameters: Parameters such as source temperature, curtain gas, and collision gas are optimized to achieve the highest intensity of the protonated molecules. For instance, an ESI source temperature of 550°C, a curtain gas of 20 V, and a collision gas of 6 V have been reported to be effective.
Method Validation and Performance
Bioanalytical method validation is performed in accordance with the guidelines of regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key validation parameters are summarized in the tables below, comparing the performance of the method using this compound with other methods.
Table 1: Comparison of LC-MS/MS Method Parameters for Enalapril Analysis
| Parameter | Method with this compound | Method with Sitagliptin | Method with Tolbutamide |
| Internal Standard | This compound | Sitagliptin | Tolbutamide |
| Sample Preparation | Solid Phase Extraction | Not specified | Protein Precipitation |
| LC Column | Zorbax Eclipse C18 (150x4.6mm, 5µm) | Not specified | Not specified |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid (65:35) | Not specified | Not specified |
| Flow Rate | 0.8 mL/min | Not specified | Not specified |
| Ionization Mode | ESI (+) | ESI (+) | ESI (+) |
| Linearity Range (ng/mL) | 0.502 - 160.2 | 1.0 - 200.0 | 1 - 500 |
| LLOQ (ng/mL) | 0.502 | 1.0 | 1 |
Table 2: Comparison of Method Performance for Enalapril Analysis
| Performance Metric | Method with this compound | Method with Sitagliptin | Method with Tolbutamide |
| Correlation Coefficient (r²) | >0.99 | Not specified | Not specified |
| Mean Recovery (%) | 91.21 | >85% | Not specified |
| Precision (CV%) | 1.72 - 5.06 | <5% | Not specified |
| Accuracy (%) | Within acceptable limits | Within acceptable limits | Within acceptable limits |
Table 3: Comparison of Method Performance for Enalaprilat Analysis
| Performance Metric | Method with this compound | Method with Sitagliptin | Method with Tolbutamide |
| Correlation Coefficient (r²) | >0.99 | Not specified | Not specified |
| Mean Recovery (%) | 90.85 | >85% | Not specified |
| Precision (CV%) | 1.29 - 3.87 | <5% | Not specified |
| Accuracy (%) | Within acceptable limits | Within acceptable limits | Within acceptable limits |
The data demonstrates that a validated LC-MS/MS method using this compound as an internal standard provides excellent linearity, sensitivity, accuracy, and precision for the quantification of enalapril and enalaprilat. The use of a stable isotope-labeled internal standard like this compound is advantageous as it closely mimics the behavior of the analyte during extraction and ionization, leading to more reliable results compared to structurally unrelated internal standards.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of enalapril and enalaprilat in a biological matrix.
Caption: Experimental workflow for enalapril and enalaprilat analysis.
Logical Relationship of Validation Parameters
The following diagram illustrates the relationship and hierarchy of key bioanalytical method validation parameters as per regulatory guidelines.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The presented LC-MS/MS method, utilizing this compound as an internal standard, is demonstrated to be a robust, sensitive, and reliable approach for the simultaneous quantification of enalapril and its active metabolite, enalaprilat, in human plasma. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest quality of bioanalytical data, which is critical for the successful development and clinical use of pharmaceutical products. The comparative data provided in this guide can assist researchers in selecting and implementing the most appropriate analytical method for their specific needs.
References
Enalaprilat D5: A Comparative Performance Guide for Bioanalytical Applications in Urine and Serum
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the performance of Enalaprilat D5 as an internal standard in two key biological matrices: urine and serum. The information presented is based on available experimental data from various bioanalytical method validation studies.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.
Performance in Serum/Plasma
This compound has been successfully utilized as an internal standard in numerous validated LC-MS/MS methods for the quantification of enalaprilat in human plasma and serum. These methods demonstrate excellent performance characteristics, making it a reliable choice for pharmacokinetic and bioequivalence studies.
Key Performance Metrics in Serum/Plasma
| Parameter | This compound | Alternative Internal Standards (e.g., Benazepril, Tolbutamide) |
| Linearity (r²) | >0.99 | >0.99 |
| Precision (%CV) | <15% | <15% |
| Accuracy (%RE) | ±15% | ±15% |
| Recovery | High and consistent | Variable, analyte-dependent |
| Matrix Effect | Minimal | Potential for significant ion suppression or enhancement |
Table 1: Comparison of this compound performance with alternative internal standards in serum/plasma.
The use of this compound consistently yields high precision and accuracy, with coefficients of variation (%CV) and relative errors (%RE) well within the acceptable limits set by regulatory guidelines. Its co-elution with the native analyte helps to minimize the impact of matrix effects, which can be a significant challenge in complex biological fluids like serum. While other structurally similar compounds have been used as internal standards, they may not perfectly mimic the behavior of enalaprilat, potentially leading to less accurate quantification.
Performance in Urine
While direct comparative studies of this compound performance in urine versus serum are limited in the readily available literature, its suitability for urine analysis is supported by its intended use as an internal standard for enalapril quantification in various biological matrices, including urine.[2] The analysis of analytes in urine presents its own unique challenges due to high variability in salt content and pH.
One study on the simultaneous quantification of enalapril and enalaprilat in human urine utilized a different internal standard but demonstrated a validated method with acceptable performance. The use of a stable isotope-labeled standard like this compound would theoretically offer superior performance by more effectively compensating for the variable urine matrix.
Expected Performance Metrics in Urine
| Parameter | This compound (Expected) | Alternative Internal Standards |
| Linearity (r²) | >0.99 | >0.99 |
| Precision (%CV) | <15% | <20% |
| Accuracy (%RE) | ±15% | ±20% |
| Recovery | High and consistent | Potentially more variable |
| Matrix Effect | Expected to be minimal | Higher potential for variability due to diverse urine composition |
Table 2: Expected performance of this compound in comparison to alternative internal standards in urine.
The primary advantage of this compound in urine analysis lies in its ability to track the analyte through the entire analytical process, from sample extraction to detection, thereby correcting for any losses or ionization variations caused by the complex and fluctuating nature of the urine matrix.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for the analysis of enalaprilat in serum and a general workflow applicable to urine, highlighting the key steps where an internal standard like this compound is introduced.
Serum/Plasma Sample Preparation and Analysis
A common method for extracting enalaprilat from serum or plasma is protein precipitation, followed by LC-MS/MS analysis.
-
Sample Spiking: To 100 µL of serum/plasma sample, add a known concentration of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Caption: Workflow for Enalaprilat Analysis in Serum/Plasma.
Urine Sample Preparation and Analysis
For urine samples, a "dilute-and-shoot" approach or solid-phase extraction (SPE) is often employed.
-
Sample Spiking: To a specific volume of urine, add a known concentration of this compound internal standard.
-
Dilution (for dilute-and-shoot): Dilute the spiked urine sample with the mobile phase.
-
Solid-Phase Extraction (for SPE):
-
Condition an appropriate SPE cartridge.
-
Load the spiked urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with a suitable solvent.
-
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.
Caption: Alternative Workflows for Enalaprilat Analysis in Urine.
Signaling Pathway and Logical Relationships
The primary mechanism of action of enalapril (and its active form, enalaprilat) is the inhibition of the angiotensin-converting enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). The use of this compound as an internal standard is a critical component of the bioanalytical method that ensures the accurate measurement of enalaprilat levels, which is essential for pharmacokinetic studies and understanding its therapeutic effect.
Caption: Role of this compound in the Context of RAAS Inhibition.
References
Inter-laboratory Comparison of Enalapril Quantification Utilizing Enalaprilat D5 as an Internal Standard: A Comprehensive Guide
This guide provides a comparative overview of analytical methodologies for the quantification of enalapril and its active metabolite, enalaprilat, with a focus on methods employing the deuterated internal standard, Enalaprilat D5. The data and protocols presented are compiled from various validated bioanalytical studies to assist researchers, scientists, and drug development professionals in evaluating and selecting appropriate methods for their applications. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry due to their similar chemical and physical properties to the analyte, which allows for accurate correction of variability during sample processing and analysis.[1]
Quantitative Performance Data
The following tables summarize the performance characteristics of different Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of enalapril and enalaprilat in human plasma. These methods utilize deuterated internal standards, providing high accuracy and precision.
Table 1: Performance Characteristics of LC-MS/MS Methods for Enalapril Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Enalapril D5 | Enalapril-d5 | Tolbutamide |
| Linearity Range (ng/mL) | 0.502 - 160.2[2] | 1.25 - 250[3] | 1 - 500[4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.502[2] | 1.25 | 1 |
| Intra-day Precision (% CV) | 1.72 - 5.06 | Not Reported | 3.4 - 11.8 |
| Inter-day Precision (% CV) | Not Reported | Not Reported | 7.7 - 10.9 |
| Intra-day Accuracy (%) | Not Reported | Not Reported | 103 - 113 |
| Inter-day Accuracy (%) | Not Reported | Not Reported | 100 - 106 |
| Mean Recovery (%) | 91.21 | Not Reported | Not Reported |
Table 2: Performance Characteristics of LC-MS/MS Methods for Enalaprilat Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | This compound | Enalaprilat-d5 | Tolbutamide |
| Linearity Range (ng/mL) | 0.506 - 161.5 | 0.75 - 150 | 1 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.506 | 0.75 | 1 |
| Intra-day Precision (% CV) | 1.29 - 3.87 | Not Reported | 3.1 - 10.3 |
| Inter-day Precision (% CV) | Not Reported | Not Reported | 6.7 - 13.7 |
| Intra-day Accuracy (%) | Not Reported | Not Reported | 93 - 103 |
| Inter-day Accuracy (%) | Not Reported | Not Reported | 96 - 99 |
| Mean Recovery (%) | 90.85 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies from key studies are provided below to allow for replication and adaptation.
Method 1: LC-MS/MS with Solid Phase Extraction (SPE)
This method utilizes Enalapril D5 and this compound as internal standards for the simultaneous determination of enalapril and enalaprilat in human plasma.
-
Sample Preparation (Solid Phase Extraction):
-
To 1 mL of plasma, add the internal standards (Enalapril D5 and this compound).
-
Perform solid-phase extraction.
-
Wash the extraction cartridge with 1 mL of 1% formic acid solution followed by 1 mL of Milli-Q water.
-
Elute the sample with 1 mL of 1% ammonia solution in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue with 1 mL of the mobile phase and inject it into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse (150 x 4.6 mm, C18 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% formic acid (65:35, v/v)
-
Flow Rate: 0.800 mL/minute
-
Injection Volume: 20 µL
-
Total Run Time: 3.50 minutes
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Ionization
-
Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
Enalapril: m/z 377.10 → 234
-
Enalapril D5: m/z 382.10 → 239.20
-
Enalaprilat: m/z 349 → 206
-
This compound: m/z 354.20 → 211.20
-
-
Method 2: LC-MS/MS with Protein Precipitation
This method describes a rapid and sensitive assay for the simultaneous quantification of enalapril and enalaprilat in human plasma using tolbutamide as the internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 300 µL of plasma from calibration standards and QC samples, add 900 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with 0.1% formic acid in methanol and 0.1% formic acid in Milli-Q water.
-
Flow Rate: 0.5 mL/min
-
Total Run Time: 3 minutes
-
-
Mass Spectrometric Conditions:
-
Instrument: API 2000 tandem mass spectrometer
-
Ionization Source: TurboIonSpray interface in positive ionization mode
-
Mass Transitions:
-
Enalapril: m/z 377.2 → 234.2
-
Enalaprilat: m/z 349.1 → 206.1
-
-
Visualizations
Metabolic Pathway of Enalapril
Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).
Metabolic conversion of enalapril to enalaprilat.
Analytical Workflow for Enalapril Quantification
The following diagram illustrates a typical workflow for the quantification of enalapril and enalaprilat in biological samples using an internal standard.
Bioanalytical workflow for enalapril quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Xây dựng phương pháp định lượng đồng thời Enalapril, Enalaprilat và Hydroclorothiazid trong huyết tương người bằng phương pháp LC-MS/MS | Tạp chí Kiểm nghiệm Dược và Mỹ phẩm [tapchikiemnghiem.vn]
- 4. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Enalaprilat Quantification
Stable isotope-labeled (SIL) internal standards, such as Enalaprilat D5, are widely considered the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[2][3] Structural analogs, while not possessing the same degree of similarity, can be a viable and more accessible alternative. This guide will explore the performance of both approaches, supported by experimental data.
This compound: The Gold Standard for Bioanalysis
This compound, a deuterated form of enalaprilat, is the preferred internal standard for the quantification of enalaprilat in biological matrices. Its key advantage lies in its near-identical chemical and physical properties to the analyte, leading to the most accurate correction for analytical variability.[1]
Performance Data of this compound as an Internal Standard
The following table summarizes the performance characteristics of an LC-MS/MS method for the simultaneous quantification of enalapril and enalaprilat using Enalapril D5 and this compound as internal standards.
| Parameter | Enalapril | Enalaprilat |
| Linearity Range | 0.502 - 160.2 ng/mL | 0.506 - 161.5 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Mean Recovery | 91.21% | 90.85% |
| Precision of Recovery (% RSD) | 1.72% - 5.06% | 1.29% - 3.87% |
| Data sourced from a study by Kumar, et al.[4] |
Structural Analogs as Internal Standards: A Practical Alternative
Performance Data of Tolbutamide as a Structural Analog Internal Standard
Tolbutamide, a sulfonylurea drug, has been successfully used as an internal standard for the simultaneous quantification of enalapril and enalaprilat. The validation data for this method is presented below.
| Parameter | Enalapril | Enalaprilat |
| Linearity Range | 1 - 500 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Intra-day Accuracy | 103% - 113% | 93% - 103% |
| Inter-day Accuracy | 100% - 106% | 96% - 99% |
| Intra-day Precision (% CV) | 3.4% - 11.8% | 3.1% - 10.3% |
| Inter-day Precision (% CV) | 7.7% - 10.9% | 6.7% - 13.7% |
| Mean Recovery | 80.8% | 75.3% |
| Matrix Effect | 94.6% - 104.9% | 91.4% - 103.8% |
| Data sourced from a study by Ghosh, et al. |
Performance Data of Sitagliptin as a Structural Analog Internal Standard
The antihyperglycemic drug sitagliptin has also been employed as an internal standard in a bioanalytical method for enalapril and enalaprilat.
| Parameter | Enalapril | Enalaprilat |
| Linearity Range | 1.0 - 200.0 ng/mL | 1.0 - 200.0 ng/mL |
| Within-day Accuracy | 94% - 101% | 94% - 101% |
| Between-days Accuracy | 95% - 99% | 95% - 99% |
| Precision (% CV) | <5% | <5% |
| Data sourced from a study by Al-Salami, et al. |
Experimental Protocols
Method Using this compound Internal Standard
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatographic Separation:
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Run Time: 3.50 minutes.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Ionization.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Enalapril: m/z 377.10 → 234
-
Enalapril D5: m/z 382.10 → 239.20
-
Enalaprilat: m/z 349 → 206
-
This compound: m/z 354.20 → 211.20
-
-
Method Using Tolbutamide Internal Standard
-
Sample Preparation: Protein Precipitation. 300 µL of plasma was treated with 600 µL of acetonitrile.
-
Chromatographic Separation:
-
LC System: Shimadzu Prominence.
-
Column: C18 analytical column (50 mm × 3 mm, 5 µm, Phenomenex Kinetex).
-
Mobile Phase: Gradient elution with 0.1% formic acid in methanol and 0.1% formic acid in water.
-
Flow Rate: 0.5 mL/min.
-
Run Time: 3 minutes.
-
-
Mass Spectrometry:
-
Instrument: Tandem mass spectrometer API 2000 model (MDS Sciex).
-
Ionization Mode: Positive ionization with TurboIonSpray source.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Enalapril: m/z 377.2 → 234.2
-
Enalaprilat: m/z 349.1 → 206.1
-
Tolbutamide (IS): m/z 271.1 → 155.0
-
-
Method Using Sitagliptin Internal Standard
-
Sample Preparation: Protein Precipitation with acetonitrile.
-
Chromatographic Separation:
-
Column: RP-C18 column (50 × 4.0 mm ID, 5 μm).
-
Mobile Phase: 70% methanol and 30% of a mixture of 20 mM ammonium acetate and 0.2 mM formic acid.
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry:
-
Instrument: API 4000 LC-MS/MS.
-
Ionization Mode: Not specified.
-
Detection: Not specified.
-
Visualizing the Workflow
Caption: A generalized bioanalytical workflow for the quantification of enalaprilat using an internal standard.
Caption: Logical comparison of deuterated versus structural analog internal standards based on key performance metrics.
Conclusion
The choice of internal standard is a critical factor in the development of robust and reliable bioanalytical methods for enalaprilat. The data presented in this guide, although from separate studies, highlights that both stable isotope-labeled and structural analog internal standards can be used to develop validated LC-MS/MS methods.
This compound, as a stable isotope-labeled internal standard, is theoretically and practically the superior choice. It is expected to provide better accuracy and precision by more effectively compensating for matrix effects and variability in extraction recovery due to its near-identical physicochemical properties to enalaprilat.
Structural analogs, such as tolbutamide and sitagliptin, offer a practical and often more cost-effective alternative. The validation data presented demonstrates that methods using these internal standards can also meet regulatory requirements for accuracy, precision, and other validation parameters.
Ultimately, the selection of an internal standard will depend on the specific requirements of the assay, including the desired level of data quality, the complexity of the study, and resource availability. For pivotal studies in drug development and clinical trials, the investment in a deuterated internal standard like this compound is highly recommended to ensure the highest level of data integrity.
References
Long-Term Stability of Enalaprilat D5 in Frozen Plasma: A Comparative Guide for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the selection of a robust internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive assessment of the long-term stability of Enalaprilat D5 in frozen plasma, a commonly used internal standard for the quantification of the active antihypertensive agent, Enalaprilat. The stability of this compound is compared with alternative internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for pharmacokinetic and bioequivalence studies.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis, thus providing accurate correction for variability.[1] However, the stability of these internal standards under various storage conditions is a critical parameter that must be rigorously evaluated during method validation.
This guide summarizes available data on the long-term stability of Enalaprilat and its deuterated form in frozen plasma and compares it with other commonly used internal standards like Benazepril and Tolbutamide.
Comparative Long-Term Stability Data in Frozen Plasma
The following tables summarize the long-term stability of Enalaprilat (as a proxy for this compound) and alternative internal standards in frozen plasma, as reported in various bioanalytical method validation studies. The stability of a deuterated internal standard is expected to be comparable to its non-labeled counterpart.
Table 1: Long-Term Stability of Enalaprilat in Frozen Plasma
| Storage Temperature | Duration | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| -20°C | 6 months | Not Specified | Stable | Not Specified | [2] |
| -20°C | 30 days | 3 (LQC), 200 (MQC), 400 (HQC) | 98.7 - 105.3 | 4.5 - 9.8 | [3] |
| -20°C | 15 days | Not Specified | Within ±15% of nominal | Not Specified | [4] |
| -80°C | 124 days | 2.00 (Low), 160 (High) | Within ±15% of nominal | <15% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Long-Term Stability of Alternative Internal Standards in Frozen Plasma
| Internal Standard | Storage Temperature | Duration | Analyte Concentration | Accuracy/Recovery (%) | Precision (%CV) | Reference |
| Benazepril | Not Specified | Not Specified | 150, 2500, 4250 ng/mL (for Valsartan) | 98.24 - 103.03 | Not Specified | |
| Tolbutamide | -80°C | 4 months | Low and High QC | Within ±15% of nominal | <13% | |
| Tolbutamide | -20°C | 15 days | 3, 800, 2000 ng/mL (for Torasemide) | 99.9 - 105.6 | 2.7 - 4.8 |
Experimental Protocols
The assessment of long-term stability is a critical component of bioanalytical method validation. The following is a generalized protocol based on common practices reported in the literature.
Long-Term Stability Assessment Protocol
1. Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under intended long-term storage conditions.
2. Materials:
- Blank, validated biological matrix (e.g., human plasma)
- Analyte and internal standard stock solutions
- Quality Control (QC) samples at a minimum of two concentration levels (low and high)
3. Procedure:
- Prepare a fresh batch of QC samples by spiking blank plasma with known concentrations of the analyte and internal standard.
- Aliquots of these QC samples are stored at the intended storage temperature (e.g., -20°C or -80°C).
- At specified time points (e.g., 1, 3, 6, and 12 months), a set of stored QC samples is thawed and analyzed.
- The analysis is performed against a freshly prepared calibration curve.
- The mean concentration of the stored QC samples is compared to the nominal concentration.
4. Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration, and the precision (%CV) of the measurements should not exceed 15%.
Visualizations
Experimental Workflow for Long-Term Stability Assessment
Caption: Experimental workflow for long-term stability assessment.
Enalaprilat's Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: Enalaprilat inhibits ACE, a key enzyme in the RAAS pathway.
References
- 1. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ammanu.edu.jo [ammanu.edu.jo]
- 3. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Isotopic Contribution of Enalaprilat-d5 to the Analyte Signal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled (SIL) internal standards are considered the gold standard due to their similar physicochemical properties to the analyte, which allows for effective correction of variability during sample preparation and analysis.[1] This guide provides a comparative overview of Enalaprilat-d5, a commonly used deuterated internal standard, and discusses its potential isotopic contribution to the analyte signal in comparison to alternative internal standards.
Performance Comparison: Enalaprilat-d5 vs. Alternative Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process without contributing to the analyte's signal. Enalaprilat-d5 is a deuterated analog of enalaprilat, designed to have a different mass-to-charge ratio (m/z) while maintaining similar chromatographic and ionization characteristics. However, the presence of unlabeled or partially labeled species in the SIL-IS can lead to isotopic crosstalk, where the internal standard contributes to the signal of the analyte, potentially affecting the accuracy of quantification.
This guide compares Enalaprilat-d5 with commonly used non-isotopically labeled (structural analog) internal standards for enalaprilat analysis.
| Internal Standard | Type | Key Performance Characteristics | Potential for Signal Contribution |
| Enalaprilat-d5 | Stable Isotope-Labeled (Deuterated) | - Co-elutes with enalaprilat, providing excellent correction for matrix effects and variability.[1]- High chemical purity and isotopic enrichment are commercially available. | - Low potential for signal contribution, dependent on isotopic purity. The primary contribution would be from any residual unlabeled (d0) enalaprilat in the standard. |
| Tolbutamide | Structural Analog | - Structurally different from enalaprilat.[1]- May not perfectly co-elute or have the same ionization efficiency, potentially leading to less accurate correction for matrix effects. | - No direct isotopic contribution to the enalaprilat signal. However, potential for isobaric interference from matrix components must be evaluated. |
| Benazepril | Structural Analog | - Another ACE inhibitor, structurally related to enalaprilat.[1]- May exhibit similar chromatographic behavior but differences in ionization are possible. | - No isotopic contribution. Risk of isobaric interference should be assessed during method validation. |
| Felodipine | Structural Analog | - A calcium channel blocker, structurally distinct from enalaprilat. | - No isotopic contribution. Thorough validation is required to ensure it effectively corrects for analytical variability without interference. |
Quantitative Data Summary
The primary factor influencing the isotopic contribution of Enalaprilat-d5 is its isotopic purity. A higher percentage of the desired d5 species and lower percentages of d0 to d4 species minimize the risk of crosstalk.
Table 1: Isotopic Purity of a Commercial Enalapril-d5 Standard
| Isotopic Species | Percentage |
| d3 | 0.04% |
| d4 | 2.94% |
| d5 | 97.02% |
Data sourced from a commercially available Enalapril-d5 maleate certificate of analysis.[2]
Table 2: Mass Transitions for Enalaprilat and Enalaprilat-d5 in LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Enalaprilat | 349 | 206 | |
| Enalaprilat-d5 | 354.20 | 211.20 |
The 5 Dalton mass difference between the precursor ions of Enalaprilat and Enalaprilat-d5 provides good separation in the mass spectrometer, reducing the likelihood of direct overlap of isotopic peaks.
Experimental Protocols
Assessing Isotopic Contribution of the Internal Standard
A key experiment during method validation is to assess the potential contribution of the internal standard to the analyte signal.
Protocol:
-
Prepare a high-concentration solution of the Enalaprilat-d5 internal standard in the same solvent used for sample preparation. The concentration should be equivalent to or higher than the highest concentration used in the calibration curve.
-
Inject this solution into the LC-MS/MS system and monitor the multiple reaction monitoring (MRM) transition for the unlabeled enalaprilat (e.g., m/z 349 → 206).
-
Analyze the resulting chromatogram. The presence of a peak at the retention time of enalaprilat in the analyte channel indicates a contribution from the internal standard.
-
Quantify the contribution. The peak area of this interfering signal should be compared to the peak area of the lowest point on the calibration curve (the lower limit of quantification, LLOQ). Regulatory guidelines often require this contribution to be less than 20% of the LLOQ response.
Visualizations
References
Safety Operating Guide
Navigating the Disposal of Enalaprilat D5: A Procedural Guide
Proper disposal of Enalaprilat D5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Enalaprilat, is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a reference standard in research and development, its handling and disposal must adhere to stringent guidelines for chemical waste. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
The primary principle governing the disposal of this compound is to treat it as a chemical waste product in accordance with local, state, and federal regulations.[1] Improper disposal, such as flushing down drains or discarding in regular trash, can lead to environmental contamination of waterways and soil.[2][3] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) provide guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2][4]
Hazard Profile and Safety Precautions
Before handling or disposal, it is essential to be aware of the potential hazards associated with this compound and its non-deuterated form. Safety Data Sheets (SDS) indicate that the substance may cause serious eye irritation, and some forms are classified with potential reproductive toxicity and may cause organ damage through prolonged exposure. Therefore, adherence to safety protocols is paramount.
Key Handling and Safety Data
| Parameter | Specification | Source |
| Chemical Name | Enalaprilat-d5 | |
| CAS Number | 349554-00-3 | |
| Primary Hazards | May cause serious eye irritation. May damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. May be harmful if swallowed or inhaled. | |
| Handling Precautions | Avoid all personal contact, including inhalation. Use in a well-ventilated area, such as a laboratory fume hood. Avoid formation of dust and aerosols. | |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat. | |
| Storage | Store refrigerated in a tightly closed container, protected from light and moisture. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling any waste, ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.
2. Waste Segregation and Collection:
-
Designate a specific, suitable waste container for this compound. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the container clearly as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health & Safety (EHS) department.
-
Collect all materials contaminated with this compound, including residual amounts in original containers, contaminated pipette tips, wipes, and PPE, in this designated container.
3. Handling Spills:
-
Minor Spills: For small spills, remove all ignition sources. Use dry clean-up procedures to avoid generating dust. Carefully pick up the spilled material and place it in the designated hazardous waste container.
-
Major Spills: In the event of a larger spill, alert personnel in the area and contact your institution's emergency responders or EHS office immediately.
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents. This area should be cool, dry, and well-ventilated.
5. Arranging for Final Disposal:
-
Consult Institutional Guidelines: The most critical step is to follow your organization's specific procedures for chemical waste disposal. Contact your EHS office for guidance.
-
Professional Disposal: All chemical waste must be disposed of through a licensed and approved waste disposal contractor. Your EHS department will typically manage this process.
-
Do Not Dispose in Regular Trash or Drains: Never dispose of this compound in the sink, as this can contaminate water supplies. Do not place it in the regular trash unless specifically instructed to do so for decontaminated empty containers by your EHS office.
6. Documentation:
-
Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution and regulatory agencies.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always prioritize the specific guidelines provided by your institution's safety department and local regulatory authorities.
References
Personal protective equipment for handling Enalaprilat D5
Essential Safety and Handling Guide for Enalaprilat D5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound. Given the conflicting safety data for this compound and its analogs, with some sources indicating reproductive and organ toxicity, it is imperative to handle this compound with a high degree of caution.
Quantitative Toxicity and Exposure Data
The following table summarizes key toxicity and exposure limit data for Enalaprilat and its non-deuterated analog, Enalapril Maleate. This data should be considered when assessing the risk of handling this compound.
| Data Point | Species | Route | Value | Reference Compound |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 2973 mg/kg | Enalaprilat |
| LD50 (Lethal Dose, 50%) | Mouse | Oral | 3507 mg/kg | Enalaprilat |
| LDLo (Lowest Published Lethal Dose) | Dog | Oral | 200 mg/kg | Enalaprilat |
| Occupational Exposure Limit (TWA) | Human | Inhalation | 0.1 mg/m³ (over 8 hours) | Enalapril Maleate |
Data sourced from Safety Data Sheets for Enalaprilat and Enalapril Maleate.[1][2]
Procedural Guidance: Handling and Disposal
This section provides a step-by-step protocol for the safe handling of this compound, from receipt to disposal.
Engineering Controls and Personal Protective Equipment (PPE)
Proper engineering controls and PPE are the first line of defense against exposure.
-
Primary Engineering Control : All handling of this compound solid, and any procedures that could generate dust or aerosols, must be conducted in a certified chemical fume hood or a similar ventilated enclosure.[3]
-
Eye and Face Protection : Wear chemical safety goggles with side shields conforming to NIOSH (US) or EN 166 (EU) standards.[3] If there is a risk of splashing or significant aerosol generation, a full-face shield should also be worn.[4]
-
Hand Protection : Wear two pairs of powder-free nitrile gloves that comply with ASTM D6978 standards. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change the outer gloves immediately if contaminated, torn, or punctured, and change both pairs at least every hour.
-
Body Protection : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. A lab coat may be worn over personal clothing, but the disposable gown is essential when handling the compound.
-
Respiratory Protection : If working outside of a fume hood or if there is a potential for uncontrolled release or aerosol generation, a NIOSH-approved N95 (or better) respirator is mandatory. All users must be fit-tested for their selected respirator.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the fume hood is functioning correctly. Don all required PPE as described above. Prepare all necessary equipment (spatulas, weigh boats, solvent, vortexer, etc.) and place it within the fume hood.
-
Weighing : As this compound is a solid, carefully weigh the required amount inside the fume hood on an analytical balance. Use gentle movements to avoid creating dust.
-
Solution Preparation : If preparing a solution, add the solvent to the solid in a closed container (e.g., a vial with a septum cap). Mix by vortexing or sonicating until fully dissolved.
-
Post-Handling : After handling, decontaminate all surfaces within the fume hood. Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Doffing PPE : Remove the disposable gown, followed by the inner pair of gloves, disposing of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.
Storage and Spill Management
-
Storage : Store this compound in its original, tightly sealed container in a refrigerated, dry, and well-ventilated area, protected from light and moisture. The storage location should be locked and clearly labeled.
-
Minor Spills (Solid) : For small spills contained within the fume hood, gently sweep up the powder using absorbent pads or a HEPA-filtered vacuum. Avoid dry sweeping which can generate dust. Place the collected material and cleaning supplies into a sealed container for hazardous waste disposal.
-
Major Spills : In the event of a large spill, evacuate the area immediately and alert safety personnel. Restrict access to the area. Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
-
Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal : Do not dispose of this material down the drain. The waste must be disposed of through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Puncture empty containers to prevent reuse before disposal.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
